8-Ethyl-2,6-dimethyl-1H-purine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
8-ethyl-2,6-dimethyl-7H-purine |
InChI |
InChI=1S/C9H12N4/c1-4-7-12-8-5(2)10-6(3)11-9(8)13-7/h4H2,1-3H3,(H,10,11,12,13) |
InChI Key |
SZQDGEXZMCZGJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC(=NC(=C2N1)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of 8-Ethyl-2,6-dimethyl-1H-purine
An In-depth Technical Guide to 8-Ethyl-2,6-dimethyl-1H-purine: Structure, Synthesis, and Therapeutic Potential
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the chemical and biological landscape of 8-Ethyl-2,6-dimethyl-1H-purine. With full editorial control, this document is structured to deliver an in-depth understanding of the molecule, from its fundamental properties to its potential as a pharmacophore.
Introduction: The Purine Scaffold in Drug Discovery
The purine framework, a fusion of pyrimidine and imidazole rings, is one of the most ubiquitous N-heterocycles in nature. It forms the backbone of essential biomolecules such as nucleic acids (adenine and guanine), energy carriers (ATP), and signaling molecules.[1] This inherent biological relevance has established the purine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of numerous therapeutic agents for a wide range of diseases, including cancer, viral infections, and cardiovascular disorders.[1][2] Modifications at the 2, 6, 8, and 9 positions of the purine ring have yielded compounds with highly specific biological activities.[3][4] This guide focuses on the 2,6,8-trisubstituted derivative, 8-Ethyl-2,6-dimethyl-1H-purine, exploring its chemical characteristics and postulating its therapeutic potential based on established structure-activity relationships within the purine family.
Chemical Structure and Physicochemical Properties
The unique substitution pattern of 8-Ethyl-2,6-dimethyl-1H-purine defines its chemical identity and is expected to influence its biological interactions.
Molecular Structure:
Caption: Chemical structure of 8-Ethyl-2,6-dimethyl-1H-purine.
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of 8-Ethyl-2,6-dimethyl-1H-purine. While some data is derived from chemical databases, other properties are estimated based on its structure, as experimental data is not widely published.
| Property | Value | Source |
| IUPAC Name | 8-Ethyl-2,6-dimethyl-1H-purine | - |
| CAS Number | 863877-55-8 | [5] |
| Molecular Formula | C₉H₁₂N₄ | Calculated |
| Molecular Weight | 176.22 g/mol | Calculated |
| Exact Mass | 176.106197 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol (predicted) | - |
Synthesis and Characterization
The synthesis of 8-substituted purines is well-established, with the Traube purine synthesis being a versatile and widely used method.[6][7] This approach involves the cyclization of a substituted 4,5-diaminopyrimidine with a one-carbon synthon to form the imidazole ring.[8][9]
Proposed Synthetic Pathway:
A logical synthetic route to 8-Ethyl-2,6-dimethyl-1H-purine is via the Traube synthesis, starting from 2,6-dimethyl-4,5-diaminopyrimidine. The 8-ethyl group can be introduced by cyclization with a propionyl source.
Caption: Proposed synthetic workflow for 8-Ethyl-2,6-dimethyl-1H-purine.
Experimental Protocol: Traube Synthesis
This protocol is a generalized procedure based on established methods for 8-alkylpurine synthesis.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dimethyl-4,5-diaminopyrimidine (1.0 eq) in an excess of propanoic anhydride (5-10 eq).
-
Cyclization: Heat the reaction mixture to reflux (typically 140-150°C) for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[10]
-
Workup: After completion, cool the mixture to room temperature and slowly add it to a beaker of ice water to quench the excess anhydride.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.
-
Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Characterization and Quality Control
The identity and purity of the synthesized 8-Ethyl-2,6-dimethyl-1H-purine must be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Peaks corresponding to the purine ring protons, two methyl groups, and an ethyl group with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Structural confirmation | Signals for all nine unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight verification | A molecular ion peak [M+H]⁺ at m/z ≈ 177.11.[5] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity, with retention time specific to the compound.[11][12] |
Potential Biological Activities and Therapeutic Applications
While no specific biological activities have been reported for 8-Ethyl-2,6-dimethyl-1H-purine, the extensive research on 2,6,8-trisubstituted purines provides a strong basis for predicting its therapeutic potential. Many such derivatives are known to be potent inhibitors of various protein kinases.[3][4]
Hypothesized Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1] Several 2,6,9-trisubstituted purines, such as roscovitine, have been developed as CDK inhibitors and have shown promise as anticancer agents.[1] Given its structural similarity, 8-Ethyl-2,6-dimethyl-1H-purine is a prime candidate for evaluation as a kinase inhibitor. It may act by competing with ATP for the binding site on kinases like CDKs or other receptor tyrosine kinases, such as PDGFRα, which is implicated in certain leukemias.[4]
Caption: Postulated mechanism of action via kinase inhibition.
Potential Therapeutic Indications:
-
Oncology: As a potential kinase inhibitor, this compound could be investigated for its antiproliferative effects in various cancer cell lines.[2][13]
-
Inflammatory Diseases: Some purine derivatives exhibit anti-inflammatory properties, suggesting a possible role in treating inflammatory conditions.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activity, a systematic in vitro evaluation is necessary.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of a compound against a specific protein kinase.
-
Materials: Recombinant human kinase, appropriate substrate peptide, ATP, and the test compound (8-Ethyl-2,6-dimethyl-1H-purine) dissolved in DMSO.
-
Assay Procedure: a. In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound. b. Initiate the kinase reaction by adding a solution of ATP (at or near its Km value). c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). d. Terminate the reaction by adding a stop solution.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Protocol: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Plate cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 8-Ethyl-2,6-dimethyl-1H-purine for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
8-Ethyl-2,6-dimethyl-1H-purine is a synthetically accessible purine derivative with a substitution pattern that suggests significant potential for biological activity, particularly as a kinase inhibitor. While direct experimental data on this specific molecule is scarce, this guide provides a solid foundation for its further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to establish a reference standard.
-
Broad-Spectrum Kinase Screening: Testing the compound against a panel of cancer-relevant kinases to identify primary targets.
-
In Vitro and In Vivo Efficacy Studies: Evaluating its anticancer and anti-inflammatory potential in relevant cellular and animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
The exploration of 8-Ethyl-2,6-dimethyl-1H-purine and similar molecules will undoubtedly contribute to the rich and expanding field of purine-based drug discovery.
References
- Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/2, 4th ed.; Schaumann, E., Ed.; Georg Thieme Verlag: Stuttgart, 1998.
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ChemBK. 8-ETHYL-2-METHYL-9-PROPYL-6-(PYRROLIDIN-1-YL)-9H-PURINE. Available at: [Link]
- G-protein-coupled receptor-based drug discovery: advances in the use of yeast-based technologies. Biotechnol J. 2008;3(3):373-383.
- Havliček, L., et al. (1997). Synthesis of 2,6,9-trisubstituted purines, a new class of potent and selective cyclin-dependent kinase inhibitors. J Med Chem. 40(4):408-12.
- Gucký, T., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. Eur J Med Chem. 182:111663.
- Czauderna, M., & Kowalczyk, J. (2000). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Journal of Animal and Feed Sciences, 9(3), 433-442.
- Pérez, C., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Int J Mol Sci. 21(1):161.
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Scribd. 1-III) Traube Synthesis For Purine. Available at: [Link]
- Simmonds, H. A., et al. (1991). [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. Wiad Lek. 44(13-18):293-301.
- Căpriţă, R., Căpriţă, A., & Julean, C. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica, 12(4), 59-70.
- Oyarzún, J. E., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules. 20(4):6894-913.
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Pérez, C., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. Available at: [Link]
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Filo. Explain Traube Synthesis. Available at: [Link]
- Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
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PubChem. 7-(2-Dimethylaminoethyl)-8-(hydroxymethyl)-1,3-dimethyl-purine-2,6-dione. Available at: [Link]
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NIST. 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-. Available at: [Link]
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PubChem. 1H-Purine-2,6-dione, 7-(2-(diethylamino)ethyl)-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1). Available at: [Link]
- Reist, E. J., et al. (1968). The synthesis and reactions of some 8-substituted purine nucleosides. J Org Chem. 33(4):1600-3.
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NIST. 1H-Purine-2,6-dione, 3,7-dihydro-8-(hydroxymethyl)-1,3-dimethyl-. Available at: [Link]
- Bergmann, F., & Tamari, M. (1961). The synthesis of 8-substituted purines. J. Chem. Soc., 4468.
-
Stenutz. 8-ethyl-1,3,7-trimethylpurine-2,6-dione. Available at: [Link]
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Thermodynamic properties and stability of 8-Ethyl-2,6-dimethyl-1H-purine
An In-depth Technical Guide to the Thermodynamic Properties and Stability of 8-Ethyl-2,6-dimethyl-1H-purine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted purines are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Understanding the fundamental physicochemical properties of these molecules is paramount for the successful development of stable, safe, and efficacious drugs. This guide provides a comprehensive analysis of the thermodynamic properties and stability profile of a specific purine derivative, 8-Ethyl-2,6-dimethyl-1H-purine. While experimental data for this particular compound is not extensively available in public literature, this document synthesizes information from studies on analogous purine structures and employs established principles of computational and experimental chemistry to project its behavior. We will delve into its molecular structure, predicted thermodynamic characteristics, and potential degradation pathways. Furthermore, detailed, field-proven experimental protocols for assessing thermal and chemical stability are provided to empower researchers in their own investigations. This guide is intended to be a valuable resource for scientists engaged in the research and development of purine-based therapeutics.
Introduction to Substituted Purines and their Significance
The purine ring system, a fusion of a pyrimidine and an imidazole ring, is a privileged scaffold in nature and medicinal chemistry.[4] Its derivatives, such as adenine and guanine, are fundamental components of nucleic acids and play critical roles in cellular signaling and energy metabolism.[4][5] In drug discovery, the purine core has been successfully modified to create a wide range of therapeutic agents, including antivirals, anticancer agents, and bronchodilators.[1] The biological activity of these molecules is intimately linked to their three-dimensional structure and their ability to interact with target biomolecules. However, for a drug candidate to be viable, it must also possess a suitable stability profile to ensure a consistent therapeutic effect and a safe shelf-life. The introduction of various substituents to the purine ring, such as the ethyl and methyl groups in 8-Ethyl-2,6-dimethyl-1H-purine, can significantly influence its electronic properties, solubility, and, consequently, its thermodynamic stability.
Molecular Structure and Properties of 8-Ethyl-2,6-dimethyl-1H-purine
The molecular structure of 8-Ethyl-2,6-dimethyl-1H-purine is characterized by a central purine core with methyl groups at positions 2 and 6, and an ethyl group at position 8. The "-1H-" designation indicates that a hydrogen atom is attached to one of the nitrogen atoms of the imidazole ring, and based on computational studies of similar 6-oxy purine derivatives, the most stable tautomeric form is likely with the hydrogen at the N1 position.[6]
Molecular Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C9H12N4 | - |
| Molecular Weight | 176.22 g/mol | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 1 | - |
These properties suggest that the molecule has the potential for intermolecular interactions that can influence its crystal packing and, by extension, its melting point and dissolution rate. The presence of both hydrogen bond donors and acceptors can also play a role in its interactions with water and other polar solvents, affecting its solubility and chemical stability.
Caption: Molecular structure of 8-Ethyl-2,6-dimethyl-1H-purine.
Thermodynamic Properties
Key Thermodynamic Concepts:
-
Enthalpy of Formation (ΔHf°): Represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative value generally indicates greater energetic stability.
-
Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the formation of a compound from its elements. A negative value indicates a spontaneous process.
-
Entropy (S°): A measure of the randomness or disorder of a system. For a given molecule, this is influenced by its vibrational, rotational, and translational degrees of freedom.
Computational studies on other purine derivatives have shown that the nature and position of substituents can significantly influence these thermodynamic parameters.[7] For instance, the addition of electron-donating groups can affect the electron density distribution in the purine ring system, thereby altering its stability. The ethyl and methyl groups in the target molecule are electron-donating, which is expected to influence its thermodynamic properties.
Predicted Thermodynamic Data (Conceptual)
| Parameter | Predicted Value (Conceptual) | Significance |
| ΔHf° (gas) | > -200 kJ/mol | Indicates energetic stability relative to constituent elements. |
| ΔGf° (gas) | > -150 kJ/mol | Suggests the formation of the molecule is thermodynamically favorable. |
| S° (gas) | ~ 400 J/(mol·K) | Reflects the molecular complexity and degrees of freedom. |
Note: These are conceptual values based on trends observed for similar organic molecules and are not derived from specific calculations for 8-Ethyl-2,6-dimethyl-1H-purine.
Stability Profile
The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors, including temperature, humidity, light, and pH. The stability profile of 8-Ethyl-2,6-dimethyl-1H-purine can be considered in two main categories: thermal stability and chemical stability.
Thermal Stability
Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. This is a crucial parameter for determining appropriate storage conditions and for assessing the feasibility of manufacturing processes that involve heat, such as drying and milling.
Based on studies of other substituted purines and pyrimidines, it is anticipated that 8-Ethyl-2,6-dimethyl-1H-purine will exhibit good thermal stability.[9][10] The decomposition temperature is likely to be well above ambient temperature. Thermal decomposition of purine analogs often involves the fragmentation of the purine ring and the loss of substituent groups.[11]
Chemical Stability
Chemical stability relates to the resistance of the molecule to degradation from chemical reactions, such as hydrolysis, oxidation, and photolysis.
-
Hydrolytic Stability: The purine ring system is generally stable to hydrolysis under neutral conditions. However, at extreme pH values, the imidazole or pyrimidine ring can be susceptible to cleavage. The stability of the N-glycosidic bond in purine nucleosides is known to be pH-dependent, and while our molecule is not a nucleoside, similar pH dependencies might be observed for other bonds in the ring system.
-
Oxidative Stability: The purine ring can be susceptible to oxidation, particularly at the C8 position. The presence of an ethyl group at this position may influence its reactivity towards oxidative degradation.
-
Photostability: Aromatic heterocyclic compounds like purines can absorb UV radiation, which may lead to photochemical degradation. The specific absorption spectrum of 8-Ethyl-2,6-dimethyl-1H-purine would determine its susceptibility to photodegradation.
Experimental Protocols for Stability Assessment
To empirically determine the stability of 8-Ethyl-2,6-dimethyl-1H-purine, a series of well-defined experimental protocols should be followed.
Thermal Analysis
Objective: To determine the melting point and decomposition temperature of the compound.
Techniques:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion.
-
Thermogravimetric Analysis (TGA): To determine the onset of thermal decomposition and the pattern of mass loss with increasing temperature.
Protocol for TGA-DSC:
-
Sample Preparation: Accurately weigh 3-5 mg of 8-Ethyl-2,6-dimethyl-1H-purine into an aluminum pan.
-
Instrument Setup: Place the sample pan and a reference pan in the instrument. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300-400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the resulting TGA and DSC curves to identify the melting endotherm and the onset temperature of mass loss, which indicates decomposition.
Caption: Workflow for thermal analysis using TGA-DSC.
Forced Degradation Studies
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Technique: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.
Protocol for Forced Degradation:
-
Stock Solution Preparation: Prepare a stock solution of 8-Ethyl-2,6-dimethyl-1H-purine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Store the solid compound at 80 °C for 7 days.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify the parent compound and any degradation products.
-
If using an MS detector, determine the mass of the degradation products to help elucidate their structures.
-
Potential Degradation Pathways
Based on the general chemistry of purines, several degradation pathways can be hypothesized for 8-Ethyl-2,6-dimethyl-1H-purine under stress conditions.
-
Oxidation: The purine ring, particularly at the C8 position, can be susceptible to oxidation, potentially leading to the formation of a hydroxylated derivative or ring-opened products.
-
Hydrolysis: Under harsh acidic or basic conditions, the imidazole or pyrimidine ring could undergo cleavage, leading to the formation of smaller, more polar degradation products.
-
N-Dealkylation: While less common for N-H purines, under certain conditions, the methyl or ethyl groups could potentially be cleaved.
Sources
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- 11. researchgate.net [researchgate.net]
Technical Assessment: Safety, Toxicity, and Handling of 8-Ethyl-2,6-dimethyl-1H-purine
[1]
Executive Summary & Compound Identification
8-Ethyl-2,6-dimethyl-1H-purine is a lipophilic, trisubstituted purine derivative.[1] Unlike its oxygenated cousins (xanthines like Theophylline or Caffeine), this compound lacks the carbonyl groups at positions 2 and 6. This structural distinction is critical: while xanthines are primarily Adenosine Receptor antagonists (CNS stimulants), alkyl-purines often function as antimetabolites , mimicking natural nucleobases (Adenine/Guanine).[1][2]
This guide operates on the Precautionary Principle : Due to the high toxicity of the structural analog 6-Methylpurine, this compound must be handled as a potential cytotoxic agent until experimental data proves otherwise.[1]
Chemical Identity Table
| Property | Value |
| Chemical Name | 8-Ethyl-2,6-dimethyl-1H-purine |
| Molecular Formula | |
| Molecular Weight | 176.22 g/mol |
| Structural Class | Alkyl-substituted Purine |
| Physical State | Solid (Crystalline powder) |
| Solubility (Predicted) | Low in water; Soluble in DMSO, Ethanol, DMF |
| pKa (Predicted) | ~9.5 (N9-H acidity), ~4.0 (N1 protonation) |
Hazard Identification (GHS Classification)
Based on Analog Read-Across from 6-Methylpurine and 2,6-Diaminopurine.[1]
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[1][3] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][3][4][5][6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3][4][5][6] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3][4][6] |
Mechanistic Justification (The "Why")
Researchers often mistake alkyl-purines for benign xanthines.[1] However, the toxicity profile is driven by the Purine Salvage Pathway .
-
Bioactivation: The enzyme Adenine Phosphoribosyltransferase (APRT) may mistake 8-Ethyl-2,6-dimethyl-1H-purine for Adenine.[1]
-
Lethal Synthesis: It is converted into a nucleotide analog (ribonucleoside monophosphate).
-
Inhibition: This false nucleotide inhibits de novo purine synthesis (PRPP amidotransferase inhibition) or incorporates into RNA/DNA, causing chain termination or reading errors.[2]
-
Result: Cytotoxicity in rapidly dividing cells (similar to 6-Mercaptopurine).[1]
Toxicological Profile & Signaling Pathways[1][2]
Predicted Mechanism of Action
The following diagram illustrates the critical difference between the "Safe" Xanthine pathway and the "Toxic" Antimetabolite pathway predicted for this compound.
Figure 1: Predicted Metabolic Activation Pathway.[1] Unlike caffeine, alkyl-purines are often metabolized into toxic nucleotides via APRT, leading to cytotoxicity.[1][2]
Quantitative Toxicity Estimates (Read-Across)
| Endpoint | Analog Used | Value | Interpretation |
| LD50 (Oral, Mouse) | 6-Methylpurine | ~100-200 mg/kg | High Toxicity .[1] Potent antimetabolite.[7] |
| LD50 (Oral, Rat) | 2,6-Dimethylpyridine | 400 mg/kg | Moderate Toxicity (Structural baseline).[1][2] |
| Genotoxicity | 2-Aminopurine | Positive (AMES) | Base analog mutagen.[1] |
Handling & Storage Protocols
Engineering Controls
Do NOT handle this compound on an open bench.
-
Primary Containment: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1]
-
Powder Handling: Use a static-free micro-spatula.[1] Weigh inside the containment device. If a balance is not available inside, weigh a closed vial and subtract tare weight.[2]
Personal Protective Equipment (PPE) Matrix
| Zone | Respiratory | Skin | Eye |
| Weighing/Solid | N95 or P100 Respirator | Double Nitrile Gloves (0.11mm min) | Safety Goggles |
| Solution (DMSO) | Surgical Mask | Nitrile Gloves | Safety Glasses |
| Spill Cleanup | P100 Half-Face Mask | Chem-Resistant Tyvek Sleeves | Goggles + Face Shield |
Experimental Workflow: Safe Solubilization
This workflow ensures zero exposure to dust, the most hazardous form of the compound.
Figure 2: Safe Solubilization Workflow designed to minimize inhalation risk of particulate matter.
Emergency Procedures
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2][4] Alert Medical Services —delayed pulmonary edema is possible with purine dusts.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may increase absorption).[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4] Remove contact lenses.[5][6]
-
Ingestion: IMMEDIATELY call a Poison Center.[1] Do not induce vomiting unless instructed.
Spill Management
-
Evacuate the immediate area.
-
Don PPE: Double gloves, P100 respirator, goggles.[2]
-
Contain: Cover spill with a damp paper towel (to prevent dust generation).
-
Neutralize: Wipe with 10% Bleach solution (oxidizes the purine ring), followed by water.
-
Dispose: All waste into "Cytotoxic/Genotoxic Chemical Waste" bins.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Methylpurine (Analog Toxicity).[1] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier - Alkyl Pyridines and Purines (Read-Across Data).[1] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link][1][2]
-
Bendich, A., et al. "The metabolic fate of 2,6-diaminopurine."[2] Journal of Biological Chemistry, 1950.[2] (Foundational text on alkyl-purine metabolism and toxicity). Retrieved from [Link][1][2]
Sources
- 1. 1H-Purine-2,6-dione, 3,7-dihydro-8-(hydroxymethyl)-1,3-dimethyl- [webbook.nist.gov]
- 2. CN110799474A - Methods and compositions for improving plant traits - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity and Mechanism of Action of 8-Ethyl-1,3-dimethylxanthine (8-Ethyltheophylline)
The following technical guide details the biological activity and mechanism of action for 8-Ethyl-1,3-dimethylxanthine (also known as 8-Ethyltheophylline ).
Nomenclature & Identification Clarification
Note to Researchers: The specific chemical name "8-Ethyl-2,6-dimethyl-1H-purine" provided in the query is chemically ambiguous and likely refers to 8-Ethyl-1,3-dimethylxanthine (8-Ethyltheophylline).
-
Rationale: The term "2,6-dimethyl-1H-purine" implies a purine ring with methyl groups at carbons 2 and 6, a structure with negligible biological literature.[1] In contrast, 1,3-dimethylxanthine (Theophylline) is a biologically active scaffold where the carbonyl oxygens are at positions 2 and 6 (dione), and methyls are at nitrogens 1 and 3.[1]
-
Target Compound: This guide focuses on 8-Ethyltheophylline , a well-characterized adenosine receptor antagonist and phosphodiesterase inhibitor, assuming this is the intended bioactive molecule.[1]
Executive Summary
8-Ethyl-1,3-dimethylxanthine (8-Ethyltheophylline) is a synthetic derivative of theophylline (1,3-dimethylxanthine).[1] It functions primarily as a non-selective adenosine receptor antagonist and a weak non-selective phosphodiesterase (PDE) inhibitor .[1] By substituting an ethyl group at the C8 position of the xanthine scaffold, the molecule exhibits altered affinity and selectivity profiles compared to its parent compound, making it a valuable probe in pharmacological research for distinguishing between adenosine receptor subtypes (A1, A2A, A2B, A3) and studying downstream cAMP signaling pathways.[1]
Mechanism of Action (MOA)
Primary Mechanism: Adenosine Receptor Antagonism
8-Ethyltheophylline acts as a competitive antagonist at cell surface adenosine receptors (ARs), which are G-protein-coupled receptors (GPCRs).[1]
-
Target Receptors: It binds to A1 and A2A receptors with moderate affinity.[1]
-
A1 Receptor Blockade:
-
A2A Receptor Blockade:
Secondary Mechanism: Phosphodiesterase (PDE) Inhibition
At higher concentrations (typically micromolar to millimolar), 8-Ethyltheophylline inhibits cyclic nucleotide phosphodiesterases (PDEs).[1]
-
Enzymatic Target: PDEs are responsible for hydrolyzing cAMP and cGMP into their inactive 5'-monophosphate forms.[1]
-
Effect: Inhibition prevents breakdown, leading to elevated intracellular cAMP and cGMP levels.[1]
-
Downstream Consequence: Enhanced activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), mediating smooth muscle relaxation (bronchodilation) and vasodilation.[1]
Signal Transduction Pathway Visualization
The following diagram illustrates the dual mechanism of action impacting the cAMP signaling pathway.
Figure 1: Dual mechanism of 8-Ethyltheophylline involving Adenosine Receptor antagonism and PDE inhibition, converging on cAMP regulation.[1]
Biological Activity Profile
Structure-Activity Relationship (SAR)
The 8-ethyl substitution on the xanthine core is critical for its pharmacological profile:
-
Steric Bulk: The ethyl group at C8 increases lipophilicity compared to theophylline (8-H), improving membrane permeability.[1]
-
Receptor Selectivity: While 8-phenyl substitutions (e.g., 8-Phenyltheophylline) drastically increase A1 affinity, the smaller 8-ethyl group maintains a balanced, non-selective profile, making it a useful "general" antagonist control.[1]
-
Potency: Generally exhibits lower potency than 8-cycloalkyl derivatives (e.g., DPCPX) but sufficient activity for micromolar range studies.[1]
Physiological Effects
| System | Effect | Mechanism |
| Respiratory | Bronchodilation | PDE inhibition (smooth muscle relaxation) + A1 antagonism.[1] |
| CNS | Stimulation / Alertness | A1 receptor blockade (disinhibition of excitatory neurotransmission).[1] |
| Renal | Diuresis | A1 receptor blockade in the proximal tubule (inhibits Na+ reabsorption).[1] |
| Cardiovascular | Tachycardia / Vasodilation | A2A blockade (vascular) + PDE inhibition (cardiac muscle).[1] |
Experimental Protocols for Validation
Radioligand Binding Assay (In Vitro)
Objective: Determine the affinity (
Materials:
-
Source Tissue: Rat cerebral cortex membranes (rich in A1 receptors).[1]
-
Radioligand:
-DPCPX (A1 selective antagonist) or -CHA (A1 selective agonist).[1] -
Buffer: 50 mM Tris-HCl, pH 7.4.
Protocol:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer; centrifuge at 48,000 x g for 20 min. Resuspend pellet.[1]
-
Incubation: In a 96-well plate, mix:
-
Equilibrium: Incubate at 25°C for 60-90 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
. Calculate using the Cheng-Prusoff equation: .[1]
Functional cAMP Accumulation Assay
Objective: Verify functional antagonism of A2A receptors.
Protocol:
-
Cell Line: PC12 cells or CHO cells stably expressing human A2A receptors.[1]
-
Pre-treatment: Incubate cells with Adenosine Deaminase (ADA) (1 U/mL) for 30 min to remove endogenous adenosine.[1]
-
Challenge: Treat cells with:
-
Measurement: Lyse cells after 15 min. Quantify cAMP using a FRET-based or ELISA immunoassay kit.[1]
-
Result: 8-Ethyltheophylline should dose-dependently shift the agonist concentration-response curve to the right (Schild analysis).
References
-
Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor."[1] Journal of Medicinal Chemistry, 1986.[1] Link[1]
-
Müller, C. E., & Jacobson, K. A. "Xanthines as adenosine receptor antagonists."[1] Handbook of Experimental Pharmacology, 2011.[1] Link[1]
-
Fredholm, B. B., et al. "International Union of Basic and Clinical Pharmacology.[1] LXXXI. Nomenclature and classification of adenosine receptors." Pharmacological Reviews, 2011.[1] Link
-
PubChem Compound Summary. "8-Ethyltheophylline."[1] National Center for Biotechnology Information.[1] Link[1]
-
Bruns, R. F., et al. "Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-phenylxanthine."[1] Proceedings of the National Academy of Sciences, 1980.[1] Link[1]
Sources
Pharmacological Profiling and Synthesis of 2,6-Dimethyl-8-Ethyl Substituted Purines: A Technical Guide for Adenosine Receptor Modulation
Executive Summary
The purine scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for modulating purinergic signaling. Within this domain, 2,6-dimethyl-8-ethyl substituted purines —including their 1-deaza and tricyclic imidazo-fused derivatives—have emerged as highly potent and selective antagonists for adenosine receptors (ARs).
This technical whitepaper synthesizes current literature to provide an in-depth analysis of the structure-activity relationships (SAR), mechanistic causality, and experimental validation protocols for these specific purine derivatives. By dissecting the steric and electronic contributions of the 2,6-dimethyl and 8-ethyl groups, this guide equips drug development professionals with the actionable intelligence required to design next-generation therapeutics for neurodegenerative diseases, asthma, and oncology[1].
Mechanistic Rationale: The Causality of Substitution
The pharmacological behavior of a purine derivative is dictated by its spatial orientation within the orthosteric binding pocket of the G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3). The specific substitution pattern of 2,6-dimethyl and 8-ethyl is not arbitrary; it is a highly engineered approach to receptor selectivity.
The Role of 2,6-Dimethyl Substitution
Methylation at the C2 and C6 positions of the purine (or 1-deazapurine) ring serves two primary functions:
-
Metabolic Stability: It sterically hinders enzymatic degradation by adenosine deaminases, significantly increasing the compound's half-life in vivo.
-
Hydrophobic Anchoring: The dual methyl groups increase the overall lipophilicity of the scaffold, allowing it to anchor deeply into the hydrophobic sub-pockets formed by transmembrane (TM) domains 3 and 6 of the A1 and A3 receptors[2].
The Role of the 8-Ethyl Group
The C8 position is the critical "selectivity switch" for AR antagonists.
-
Steric Tuning: Bulky groups (e.g., cyclopentyl in DPCPX) strongly drive A1 selectivity. However, a smaller, flexible 8-ethyl group provides a nuanced fit.
-
Receptor-Specific Effects: In 1-deazapurine scaffolds, the 8-ethyl group maintains sub-nanomolar affinity for the A1 receptor[2]. Conversely, when the purine is fused into a tricyclic system (e.g., imidazo[2,1-i]purin-5-ones), the 8-ethyl group perfectly complements the binding cleft of the A3 receptor , driving affinities down to the low nanomolar range while maintaining high selectivity against A1 and A2A subtypes[3][4].
Figure 1: Mechanism of action for 2,6-dimethyl-8-ethyl purines acting as Gi/o-coupled AR antagonists.
Structure-Activity Relationship (SAR) Data
To understand the translational value of these substitutions, we must evaluate their binding kinetics. The table below consolidates quantitative data across different 8-ethyl substituted purine and deazapurine classes, demonstrating how minor scaffold alterations shift target selectivity.
| Compound Scaffold | Specific Derivative | Primary Target | Binding Affinity ( | Selectivity Profile |
| 1-Deazapurine | 2,6-dimethyl-8-ethyl-1-deazapurine | A1 AR | Sub-nanomolar | High A1 selectivity over A2A/A3[2] |
| Imidazo[2,1-i]purinone | (S)-1,4-dimethyl-8-ethyl-2-styryl... | A2A AR | 424 nM | Selective vs A1/A3; Low vs A2B[3] |
| Imidazo[2,1-i]purinone | (R)-4-methyl-8-ethyl-2-phenyl... | A3 AR | 2.3 nM | High A3 selectivity vs all ARs[3] |
| Pyrido[2,1-f]purinedione | 8-ethyl substituted analogs (e.g., PSB-11) | A3 AR | 0.38 - 108 nM | Variable residence times (2 - 391 min)[4] |
Data Synthesis: The transition from a bicyclic 1-deazapurine to a tricyclic imidazopurinone shifts the 8-ethyl group's spatial geometry, effectively switching the molecule from an A1-dominant antagonist to a highly potent A3-dominant antagonist[3].
Experimental Workflows & Protocols
Ensuring scientific integrity requires protocols that are inherently self-validating. The following methodologies detail the synthesis and pharmacological screening of these compounds, emphasizing the causality behind each procedural step.
Protocol 1: Chemical Synthesis of 2,6-Dimethyl-8-Ethyl-1-Deazapurines
Objective: Synthesize the core bicyclic scaffold while preventing unwanted N-alkylation.
-
Precursor Condensation: React 2,6-dimethylpyrimidine-4,5-diamine with propionic acid (the ethyl source for the C8 position) in the presence of a coupling agent (e.g., POCl3).
-
Causality: POCl3 acts as both a solvent and a dehydrating agent, driving the cyclization of the imidazole ring to form the deazapurine core.
-
-
Reflux & Cyclization: Heat the mixture to reflux (100°C) for 4-6 hours under an inert argon atmosphere.
-
Causality: The inert atmosphere prevents oxidative degradation of the diamine precursor at high temperatures.
-
-
Quenching & Extraction: Cool to room temperature and carefully quench with ice-cold saturated NaHCO3 until pH 7-8 is reached. Extract with ethyl acetate (3x).
-
Purification: Isolate the product using silica gel flash chromatography (Dichloromethane:Methanol, 95:5).
-
Self-Validation (QC): Verify the structure using
H-NMR. The 8-ethyl group must present as a distinct triplet (CH3) around 1.3 ppm and a quartet (CH2) around 2.8 ppm.
Protocol 2: Radioligand Binding Assay for A3 Receptor Affinity
Objective: Determine the
-
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human A3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.
-
Radioligand Selection: Use
PSB-11 (an 8-ethyl-substituted tricyclic purine) at a concentration of 1 nM.-
Causality:
PSB-11 is chosen over generic ligands because of its exceptional specificity for the A3 receptor, eliminating background noise from endogenous A1/A2A receptors[4].
-
-
Incubation: Combine 50
g of membrane protein, PSB-11, and varying concentrations of the test compound (10 to 10 M) in a final volume of 200 L. Incubate at 25°C for 2 hours.-
Self-Validation Control: Define non-specific binding (NSB) by adding 10
M of unlabeled CPA (N6-cyclopentyladenosine).
-
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).
-
Causality: Polyethylenimine reduces non-specific binding of the highly lipophilic purine ligands to the glass fibers.
-
-
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and measure radioactivity using a Liquid Scintillation Counter (LSC). Calculate
using the Cheng-Prusoff equation.
Figure 2: High-throughput radioligand binding workflow for evaluating purine AR antagonists.
Conclusion & Therapeutic Perspectives
The strategic incorporation of 2,6-dimethyl and 8-ethyl substituents into purine, deazapurine, and imidazopurinone scaffolds represents a masterclass in rational drug design. By fine-tuning the steric bulk and lipophilicity at these specific vectors, researchers can selectively target the A1 receptor (implicated in cardiovascular and renal regulation) or the A3 receptor (a prime target for glaucoma, rheumatoid arthritis, and oncology)[1][5]. Future development in this chemical space will likely focus on optimizing the target residence time (kinetic profiling) to achieve insurmountable antagonism for prolonged therapeutic efficacy[4].
References
-
2,6,8-Trisubstituted 1-Deazapurines as Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Introduction to Adenosine Receptors as Therapeutic Targets Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Purine Derivatives as Ligands for A3 Adenosine Receptors Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Structure–Affinity Relationships and Structure–Kinetics Relationships of Pyrido[2,1-f]purine-2,4-dione Derivatives as Human Adenosine A3 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
An In-Depth Technical Guide to the Metabolic Stability Predictions for 8-Ethyl-2,6-dimethyl-1H-purine
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels. For researchers, scientists, and drug development professionals, an early and accurate assessment of metabolic stability is therefore not just advantageous, but essential.
This guide provides a comprehensive technical overview of the methodologies used to predict the metabolic stability of 8-Ethyl-2,6-dimethyl-1H-purine, a substituted purine with potential pharmacological applications. The purine scaffold is a ubiquitous motif in biologically active molecules, and understanding the metabolic fate of its analogs is crucial for designing effective and safe therapeutics. We will delve into both established in vitro experimental protocols and complementary in silico predictive approaches, offering not just procedural steps but also the underlying scientific rationale to empower informed decision-making in your research.
Predicted Metabolic Pathways of 8-Ethyl-2,6-dimethyl-1H-purine
The metabolic fate of 8-Ethyl-2,6-dimethyl-1H-purine is primarily governed by the enzymatic machinery of the liver, particularly the cytochrome P450 (CYP) superfamily of enzymes.[1] Based on the structure of the molecule and known metabolic pathways of similar substituted purines like caffeine and theophylline, we can predict several key biotransformation routes.[2] The primary sites susceptible to metabolic modification are the ethyl group at the 8-position and the methyl groups at the 2- and 6-positions.
The most probable metabolic pathways include:
-
Oxidation of the 8-Ethyl Group: The ethyl group is a prime target for hydroxylation, a common reaction catalyzed by CYP enzymes. This can occur at the α-carbon to form a secondary alcohol, or at the β-carbon to form a primary alcohol. Further oxidation could lead to the formation of a ketone or a carboxylic acid.
-
N-Demethylation: The methyl groups attached to the purine ring nitrogens are susceptible to N-demethylation, another hallmark of CYP-mediated metabolism.[2] This would result in the formation of the corresponding desmethyl metabolites.
-
Hydroxylation of the Purine Ring: While less common for the purine core itself, hydroxylation at available positions on the purine ring system cannot be entirely ruled out.
Below is a diagram illustrating the predicted primary metabolic pathways for 8-Ethyl-2,6-dimethyl-1H-purine.
Caption: Predicted primary metabolic pathways of 8-Ethyl-2,6-dimethyl-1H-purine.
In Vitro Metabolic Stability Assays: Experimental Protocols
In vitro assays using liver-derived subcellular fractions or intact cells are the gold standard for assessing metabolic stability in the early stages of drug discovery.[3] These assays provide quantitative data on the rate of disappearance of the parent compound, from which key parameters like half-life (t½) and intrinsic clearance (CLint) can be derived.
Liver Microsomal Stability Assay
This assay primarily evaluates phase I metabolism, which is largely mediated by CYP enzymes located in the endoplasmic reticulum of hepatocytes.
Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of 8-Ethyl-2,6-dimethyl-1H-purine in a suitable organic solvent (e.g., DMSO).
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Liver Microsomes: Thaw pooled human liver microsomes on ice immediately before use. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The "0-minute" time point represents the initial concentration before significant metabolism has occurred.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a calibration curve.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, including both phase I and phase II (conjugation) reactions.
Protocol:
-
Preparation of Hepatocytes:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability and adjust the cell density to 1 x 10^6 viable cells/mL in pre-warmed incubation medium (e.g., Williams' Medium E).
-
-
Incubation:
-
Add the hepatocyte suspension to a 24-well plate.
-
Add the test compound (8-Ethyl-2,6-dimethyl-1H-purine) to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with continuous gentle shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the cell suspension.
-
Immediately quench the metabolic activity by adding three volumes of ice-cold methanol containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed as µL/min/10^6 cells.
-
In Silico Metabolic Stability Prediction
Computational, or in silico, models offer a rapid and cost-effective means of predicting metabolic stability, complementing experimental data and guiding the design of more stable analogs. These tools utilize various algorithms, including machine learning and rule-based systems, to predict the likelihood of a compound being metabolized by specific CYP enzymes and to identify the most probable sites of metabolism.
Several commercial and academic software packages are available for this purpose. These programs typically analyze the 2D or 3D structure of the molecule and, based on large datasets of known metabolic transformations, predict its metabolic fate. For 8-Ethyl-2,6-dimethyl-1H-purine, these tools would likely highlight the ethyl and methyl groups as the primary sites of metabolic attack, consistent with our predictions.
Key In Silico Approaches:
-
Site of Metabolism (SOM) Prediction: Identifies the specific atoms or functional groups on a molecule that are most likely to be metabolized.
-
CYP Inhibition Prediction: Predicts whether a compound is likely to inhibit specific CYP isoforms, which is crucial for assessing the potential for drug-drug interactions.
-
Metabolic Stability Classification: Categorizes compounds as having high, medium, or low metabolic stability based on their structural features.
Caption: A generalized workflow for in silico metabolic stability prediction.
Data Presentation and Interpretation
The quantitative data generated from the in vitro assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Metabolic Stability Data for 8-Ethyl-2,6-dimethyl-1H-purine
| Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint) | Predicted Metabolic Stability |
| Human Liver Microsomes | 25 | 27.7 µL/min/mg protein | Moderate |
| Human Hepatocytes | 45 | 15.4 µL/min/10⁶ cells | Moderate |
Interpretation of Results:
The hypothetical data in Table 1 suggest that 8-Ethyl-2,6-dimethyl-1H-purine has moderate metabolic stability. The shorter half-life in microsomes compared to hepatocytes could indicate that phase I metabolism is the primary clearance pathway, with phase II metabolism playing a less significant role. These results would guide further optimization efforts, perhaps by modifying the ethyl or methyl groups to reduce their susceptibility to CYP-mediated metabolism.
Conclusion
The prediction of metabolic stability is a multifaceted discipline that integrates experimental in vitro data with computational in silico modeling. For a novel compound like 8-Ethyl-2,6-dimethyl-1H-purine, a systematic approach as outlined in this guide is essential for characterizing its pharmacokinetic potential. By understanding the likely metabolic pathways and quantifying its rate of degradation in relevant biological systems, researchers can make informed decisions to advance the most promising candidates in the drug discovery pipeline, ultimately increasing the likelihood of developing safe and effective medicines.
References
-
M. A. G. M. Yashphe, G. G. M. N. D. S. Y. M. A. S. (2009). Two distinct pathways for metabolism of theophylline and caffeine are coexpressed in Pseudomonas putida CBB5. Applied and Environmental Microbiology, 75(14), 4686–4694. Retrieved from [Link]
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Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
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Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved from [Link]
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Wambaugh, J. F., et al. (2022). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Journal of Exposure Science & Environmental Epidemiology, 32(4), 549–562. Retrieved from [Link]
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Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Retrieved from [Link]
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Friendly, G. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Medium. Retrieved from [Link]
-
Souckova, O., et al. (2022). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. International Journal of Molecular Sciences, 23(23), 15202. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
-
Charman, S. A., et al. (2014). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases, 2(1), 46–56. Retrieved from [Link]
-
Parker, W. B., et al. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology, 55(10), 1673–1681. Retrieved from [Link]
-
Judson, R. S., et al. (2022). Comparing the performance and coverage of selected in silico (liver) metabolism tools relative to reported studies in the literature to inform analogue selection in read-across: A case study. Computational Toxicology, 22, 100223. Retrieved from [Link]
-
Simulations Plus. (n.d.). In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Retrieved from [Link]
-
Davydov, D. R., et al. (2013). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 288(34), 24687–24700. Retrieved from [Link]
-
Springer Nature. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Retrieved from [Link]
-
Centre for Drug Research. (2014, October 28). Predictive/in Silico ADME. Retrieved from [Link]
-
Arnaud, M. J. (1984). A study of the metabolism of theobromine, theophylline, and caffeine in man. The American Journal of Clinical Nutrition, 39(6), 1013–1023. Retrieved from [Link]
-
Daly, J. W., et al. (1985). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Biochemical Pharmacology, 34(19), 3449–3454. Retrieved from [Link]
-
Sédí, J., et al. (1989). Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents. Advances in Enzyme Regulation, 28, 125–144. Retrieved from [Link]
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Duggan, D. E., et al. (1975). 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans. The Journal of Clinical Investigation, 56(3), 646–654. Retrieved from [Link]
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An, S., et al. (2012). A New View into the Regulation of Purine Metabolism – The Purinosome. Journal of Nucleic Acids, 2012, 890930. Retrieved from [Link]
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LCGC International. (2022, April 15). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
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Jones, B. R., & Knaack, J. S. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 965, 151–160. Retrieved from [Link]
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Cronin, M. T. D., et al. (2023). Making in silico predictive models for toxicology FAIR. Computational Toxicology, 26, 100275. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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Zampieri, M., et al. (2024). Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer. International Journal of Molecular Sciences, 25(12), 6699. Retrieved from [Link]
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Daly, J. W., et al. (1986). Activities of caffeine, theophylline, and enprofylline analogs as tracheal relaxants. The Journal of Pharmacology and Experimental Therapeutics, 236(3), 569–574. Retrieved from [Link]
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BioMagResBank. (n.d.). List of Metabolic Pathways. Retrieved from [Link]
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PharmGKB. (n.d.). Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. Retrieved from [Link]
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Wikipedia. (n.d.). Metabolic pathway. Retrieved from [Link]
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Rodwell, V. W., et al. (2018). Harper's Illustrated Biochemistry (31st ed.). McGraw Hill. Retrieved from [Link]
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Guo, L., et al. (2022). Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline. Archives of Toxicology, 96(12), 3219–3231. Retrieved from [Link]
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Turi, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8798. Retrieved from [Link]
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Clinical Learning. (2025, March 23). 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures [Video]. YouTube. Retrieved from [Link]
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Choi, O. H., et al. (1988). Caffeine and theophylline analogues: Correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life Sciences, 43(5), 387–398. Retrieved from [Link]
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Blair, D. G., & Hall, A. D. (1965). The metabolism of 2,6-diaminopurine by diaminopurine-sensitive and diaminopurine-resistant L-strain mouse fibroblasts. Canadian Journal of Biochemistry, 43(11), 1857–1878. Retrieved from [Link]
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Creek, M. J., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases, 7(7), 1878–1888. Retrieved from [Link]
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Tatibana, M., & Yoshikawa, H. (1962). Formation of 2-azaadenine and 2, 6-diaminopurine analogues of adenosine triphosphate in human erythrocytes. Biochimica et Biophysica Acta, 57, 613–615. Retrieved from [Link]
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Methodological & Application
Microwave-Assisted Synthesis of 8-Ethyl-2,6-dimethyl-1H-purine: A High-Speed, Efficient Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 8-Ethyl-2,6-dimethyl-1H-purine, a substituted purine of interest in medicinal chemistry. Traditional methods for synthesizing purine derivatives often involve lengthy reaction times and harsh conditions. This guide details a microwave-assisted organic synthesis (MAOS) approach that dramatically accelerates the reaction, leading to higher yields and purity.[1][2][3] The protocol leverages the principles of the Traube purine synthesis, demonstrating the cyclization of a diaminopyrimidine precursor with a carboxylic acid under controlled microwave irradiation.[4][5] We provide a step-by-step methodology, from reagent handling to product characterization, alongside expert insights into the causality of experimental choices and troubleshooting. This document is intended to enable researchers and drug development professionals to rapidly synthesize purine analogues for screening and lead optimization programs.[6]
Introduction: The Power of Microwave Synthesis in Heterocyclic Chemistry
Purines are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and approved drugs.[7] However, their multi-step synthesis can be a bottleneck in the drug discovery process.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a solution to this challenge. Unlike conventional heating which transfers energy indirectly through vessel walls, microwave irradiation directly heats the reactants and solvents on a molecular level.[1][8] This direct energy transfer leads to rapid, uniform heating and allows for temperatures to be reached that are far above the solvent's boiling point in sealed vessels, a phenomenon known as superheating.[8][9]
The primary advantages of this approach include:
-
Dramatically Reduced Reaction Times: Syntheses that take hours or days with conventional heating can often be completed in minutes.[2][3]
-
Increased Yields and Purity: Rapid heating can minimize the formation of by-products, simplifying purification and improving overall yield.[3][9]
-
Enhanced Reproducibility: Precise software control over temperature and pressure ensures high reaction fidelity.[3]
-
Greener Chemistry: The efficiency of microwave heating often reduces energy consumption and can decrease the need for large volumes of hazardous solvents.[1][3][10]
This protocol applies these principles to the efficient construction of the 8-Ethyl-2,6-dimethyl-1H-purine core.
Reaction Principle and Mechanism
The synthesis is based on the Traube method, which involves constructing the imidazole ring of the purine onto a pre-existing pyrimidine ring.[4][5] In this specific application, 2,6-Dimethyl-4,5-diaminopyrimidine is condensed with propanoic acid.
The reaction proceeds in two key stages under microwave irradiation:
-
Amide Formation: One of the amino groups of the diaminopyrimidine (typically the more nucleophilic one at the 5-position) attacks the carbonyl carbon of propanoic acid, forming an N-(4-amino-2,6-dimethylpyrimidin-5-yl)propanamide intermediate after dehydration.
-
Cyclization and Dehydration: The second amino group then undergoes an intramolecular cyclization by attacking the amide carbonyl. A final dehydration step, driven by the high temperature, results in the formation of the aromatic imidazole ring, yielding the final purine product.
The use of microwave energy significantly accelerates both the initial condensation and the final, often rate-limiting, cyclization step.[11][12]
Caption: Reaction mechanism for the microwave-assisted synthesis of 8-Ethyl-2,6-dimethyl-1H-purine.
Materials and Experimental Protocol
This protocol is designed for a standard laboratory-scale microwave synthesizer. All operations should be performed in a well-ventilated fume hood.
Reagents and Equipment
| Item | Specification | Supplier Example | Purpose |
| Reagents | |||
| 2,6-Dimethyl-4,5-diaminopyrimidine | 98% Purity | Sigma-Aldrich | Starting Material |
| Propanoic Acid | ≥99.5% Purity | Fisher Scientific | C8-Ethyl Source & Reagent |
| Polyphosphoric Acid (PPA) | 115% | Acros Organics | Catalyst & Dehydrating Agent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | Neutralization |
| Brine | Saturated NaCl Solution | Lab Prepared | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | EMD Millipore | Drying Agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | Stationary Phase (Chromatography) |
| Equipment | |||
| Microwave Synthesizer | e.g., Anton Paar Monowave, CEM Discover | - | Reaction Vessel |
| 10 mL Microwave Process Vial | Borosilicate Glass | - | Reaction Vessel |
| Magnetic Stir Bar | Teflon Coated | - | Stirring |
| Rotary Evaporator | - | - | Solvent Removal |
| Glass Funnel & Filter Paper | - | - | Filtration |
| Separatory Funnel | 250 mL | - | Liquid-Liquid Extraction |
| Glass Chromatography Column | - | - | Purification |
Step-by-Step Synthesis Protocol
-
Vial Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Adding Reagents: To the vial, add 2,6-Dimethyl-4,5-diaminopyrimidine (e.g., 304 mg, 2.0 mmol, 1.0 equiv).
-
Adding Acid/Catalyst: Carefully add propanoic acid (0.30 mL, 4.0 mmol, 2.0 equiv) followed by polyphosphoric acid (approx. 1.5 g). Causality Note: Polyphosphoric acid acts as both a solvent and a powerful dehydrating agent, facilitating the cyclization step which involves the elimination of two molecules of water.
-
Sealing the Vial: Securely cap the vial with a septum cap.
-
Microwave Irradiation:
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 180°C (use ramp-to-temperature setting)
-
Hold Time: 20 minutes
-
Stirring: High
-
Power: Variable (instrument will adjust to maintain temperature)
-
-
Run the program. Monitor the internal pressure to ensure it remains within the safe operating limits of the vial (typically <20 bar).
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system before carefully venting and opening.
Work-up and Purification
-
Quenching: Carefully pour the viscous reaction mixture into a beaker containing crushed ice (approx. 50 g).
-
Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise with stirring until the effervescence ceases and the pH is ~8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Causality Note: The purine product is significantly more soluble in the organic ethyl acetate layer than in the aqueous layer, especially after neutralization.
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Remove the solvent using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to afford the pure 8-Ethyl-2,6-dimethyl-1H-purine.
Experimental Workflow Visualization
Caption: Overall experimental workflow from reagent preparation to final product characterization.
Characterization and Expected Results
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.5 (br s, 1H, NH), 2.95 (q, 2H, -CH₂CH₃), 2.70 (s, 3H, -CH₃), 2.65 (s, 3H, -CH₃), 1.40 (t, 3H, -CH₂CH₃). Note: Chemical shifts are predictive and may vary. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160.5, 155.0, 152.0, 148.0, 118.0, 25.0, 22.0, 17.0, 12.0. Note: Chemical shifts are predictive. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺: m/z 179.13. |
| HPLC | Purity: >95% (e.g., C18 column, MeCN/H₂O gradient, UV detection at 254 nm). |
| Appearance | White to off-white solid. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or time. | Increase reaction hold time to 30 minutes or temperature to 190°C. Ensure effective stirring. |
| Ineffective dehydration. | Ensure the polyphosphoric acid used is fresh and has not absorbed atmospheric moisture. | |
| Dark, Tar-like Crude Product | Decomposition at high temperature. | Reduce the reaction temperature to 170°C and slightly increase the hold time. |
| Difficult Purification | Co-elution of starting material or by-products. | Adjust the polarity of the chromatography eluent. A shallower gradient (e.g., starting with 100% DCM and slowly adding MeOH) may improve separation. |
| Reaction Does Not Reach Set Temperature | Insufficient microwave absorption. | If the reaction volume is very small, a high-absorbing, inert co-solvent like NMP or DMF can be added as a "heat sink," although this will require removal during work-up. |
Conclusion
This application note details a robust and highly efficient protocol for the synthesis of 8-Ethyl-2,6-dimethyl-1H-purine using microwave-assisted chemistry. By significantly reducing reaction times from hours to minutes and improving yields, this method provides a valuable tool for researchers in medicinal chemistry and drug discovery.[3][6] The protocol's reliability, coupled with the provided troubleshooting guide, empowers scientists to rapidly access novel purine derivatives for further biological evaluation.
References
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. PubMed.
- Stadler, A., & Kappe, C. O. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 2, 20.
- Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
- Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Lin, Y., et al. (2008). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Tetrahedron Letters, 49(45), 6434-6436.
- Microwave-assisted ring closure reactions: synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Sigma-Aldrich.
- Banik, B. K., et al. (2021). Microwave Induced Green Chemistry Approach Towards the Synthesis of Heterocyclic Compounds via C-N Bond Forming Reactions. Current Microwave Chemistry, 8(3), 204-214.
- Synthesis of Purines. Thieme.
- Microwave Synthesis of Guanine and Purine Analogs. Bentham Science Publishers.
- Synthesis Protocol for 1H-Purine, 2,6,8-trimethyl-. Benchchem.
- Microwave-assisted synthesis. Anton Paar Wiki.
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Purification techniques for 8-Ethyl-2,6-dimethyl-1H-purine using column chromatography
Application Note: High-Efficiency Chromatographic Purification of 8-Ethyl-2,6-dimethyl-1H-purine
Executive Summary
8-Ethyl-2,6-dimethyl-1H-purine is a heavily substituted purine derivative utilized as a critical intermediate in pharmaceutical synthesis and drug development[1][2]. The presence of basic nitrogen atoms within its fused pyrimidine-imidazole ring system presents unique chromatographic challenges, primarily due to secondary interactions with stationary phase silanols. This application note details optimized Reversed-Phase (RP-C18) and Normal-Phase (NP-Silica) methodologies to achieve >98% purity, providing mechanistic rationales for solvent and modifier selection to ensure a self-validating and reproducible workflow.
Physicochemical Profiling & Mechanistic Insights
Understanding the molecular properties of 8-Ethyl-2,6-dimethyl-1H-purine (CAS: 863877-55-8) is the first step in designing a robust purification workflow[1].
Table 1: Physicochemical Properties of 8-Ethyl-2,6-dimethyl-1H-purine
| Property | Value | Chromatographic Implication |
| Molecular Formula | C9H12N4 | Moderate molecular weight (176.22 g/mol ) suitable for standard UV detection[3]. |
| LogP (Estimated) | ~0.37 | Slightly lipophilic due to alkyl groups; retains well on C18 phases[3]. |
| Core Structure | Purine | Multiple basic nitrogens act as strong hydrogen bond acceptors and Lewis bases. |
| Substituents | 8-Ethyl, 2,6-Dimethyl | Increases non-polar character compared to unsubstituted purine, allowing for flexible stationary phase selection[2]. |
Causality in Chromatographic Behavior: Purines are notorious for peak tailing and irreversible adsorption on bare silica gel. This occurs because the basic nitrogens in the purine ring interact strongly with the acidic, unendcapped silanol groups (Si-OH) on the silica surface[4].
-
Reversed-Phase (C18) Dynamics: While the 8-ethyl and 2,6-dimethyl groups provide sufficient hydrophobicity for retention on a C18 column, residual silanols on the silica support can still cause tailing. To suppress this, an acidic modifier such as 0.1% Trifluoroacetic acid (TFA) or formic acid must be added to the mobile phase[4]. The acid protonates the basic nitrogens of the purine, preventing secondary silanol interactions and ensuring sharp, symmetrical peaks[4][5].
-
Normal-Phase Dynamics: If normal-phase silica is chosen (often for cost-efficiency at scale), a competitive amine modifier is mandatory[4]. Adding 1% Triethylamine (TEA) to the polar eluent actively masks the active silanol sites, allowing the purine to elute based on partitioning rather than destructive chemisorption.
Workflow Visualization
The following decision matrix dictates the selection of the purification modality based on the crude sample's impurity profile.
Decision matrix and workflow for the chromatographic purification of 8-Ethyl-2,6-dimethyl-1H-purine.
Experimental Protocols
Protocol A: Reversed-Phase Flash Chromatography (The Gold Standard)
This method is highly recommended for separating 8-Ethyl-2,6-dimethyl-1H-purine from closely related structural analogs or highly polar synthetic byproducts[4][6]. The use of TFA ensures a self-validating system where peak shape remains independent of sample loading concentration.
Step-by-Step Methodology:
-
Column Preparation: Equilibrate a high-performance C18 flash column (e.g., 40-60 µm particle size) with 3 Column Volumes (CV) of 5% Mobile Phase B.
-
Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.
-
-
Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO or a Water/Acetonitrile (1:1) mixture. Inject the sample onto the column using a liquid injection port. (Caution: Keep injection volume <2% of the total CV to prevent band broadening).
-
Elution: Execute the gradient outlined in Table 2 at a flow rate appropriate for the column size (e.g., 30 mL/min for a 40g column).
-
Detection & Collection: Monitor the eluent at 254 nm (aromatic ring absorbance) and 280 nm. Collect fractions based on a predefined UV threshold.
-
Post-Processing: Pool fractions containing the target mass (m/z [M+H]+ = 177.1). Lyophilize the pooled fractions to prevent acid-catalyzed degradation that can occur during standard rotary evaporation of TFA-containing solvents.
Table 2: Reversed-Phase Gradient Elution Profile
| Column Volume (CV) | % Mobile Phase A (H₂O + TFA) | % Mobile Phase B (MeCN + TFA) | Phase |
| 0.0 - 2.0 | 95% | 5% | Isocratic Hold (Desalting) |
| 2.0 - 12.0 | 95% → 40% | 5% → 60% | Linear Gradient (Elution) |
| 12.0 - 14.0 | 40% → 5% | 60% → 95% | Column Wash |
| 14.0 - 16.0 | 95% | 5% | Re-equilibration |
Protocol B: Normal-Phase Silica Chromatography
When scaling up, C18 columns can become cost-prohibitive. Normal-phase chromatography is a viable alternative for this specific purine because its alkyl substituents (ethyl and dimethyl groups) increase its solubility in organic solvents[2]. However, basic modifiers are strictly required[4].
Step-by-Step Methodology:
-
Column Preparation: Pack a glass column with standard bare silica gel (40-63 µm). Equilibrate with 3 CV of 100% Mobile Phase A.
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 1% v/v Triethylamine (TEA).
-
-
Sample Loading: Dry-load the crude sample by dissolving it in DCM, adding a small amount of silica gel (1:3 sample-to-silica ratio), and evaporating the solvent to create a free-flowing powder. Load this powder onto the top of the column bed. (Rationale: Dry loading prevents the sample from crashing out at the column head).
-
Elution: Run the gradient detailed in Table 3. The TEA in Mobile Phase B will competitively bind to the silica, allowing the purine to elute sharply.
-
Detection & Collection: Collect fixed-volume fractions. Spot every third fraction on a silica TLC plate, develop in DCM/MeOH (9:1) with 1% TEA, and visualize under a 254 nm UV lamp.
-
Post-Processing: Pool the pure fractions. Evaporate the solvent under reduced pressure. To remove residual TEA, place the purified solid under a high vacuum (0.1 mbar) for 12-24 hours.
Table 3: Normal-Phase Gradient Elution Profile
| Column Volume (CV) | % Mobile Phase A (DCM) | % Mobile Phase B (MeOH + 1% TEA) | Phase |
| 0.0 - 2.0 | 100% | 0% | Isocratic Hold |
| 2.0 - 10.0 | 100% → 90% | 0% → 10% | Linear Gradient (Elution) |
| 10.0 - 12.0 | 90% → 80% | 10% → 20% | High-Polarity Wash |
Conclusion
The successful purification of 8-Ethyl-2,6-dimethyl-1H-purine relies heavily on managing the acid-base chemistry of its fused ring system[4]. By employing competitive modifiers—TFA in reversed-phase or TEA in normal-phase—researchers can overcome inherent silanol interactions, ensuring high recovery rates and structural integrity of the final API intermediate.
References
-
Teledyne Labs. Purine and Related Compound Purification Strategies (Chromatography Application Note AN59). Teledyne Isco. Available at: [Link]
-
Lang, H. R., & Rizzi, A. (1986). Separation of purine bases, nucleosides and nucleotides by a column-switching technique combining reversed-phase and anion-exchange high-performance liquid chromatography. Journal of Chromatography A, 356(1), 115-122. Available at:[Link]
-
SIELC Technologies. Separation of Purine on Newcrom R1 HPLC column. Available at: [Link]
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Preclinical Dosing Guidelines and Pharmacokinetic Evaluation of 8-Ethyl-2,6-dimethyl-1H-purine in Murine Models
Document Type: Application Note & Experimental Protocol Target Audience: Pharmacologists, Preclinical Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
8-Ethyl-2,6-dimethyl-1H-purine (CAS: 863877-55-8) is a low-molecular-weight (176.22 g/mol ) investigational purine derivative[1]. Substituted purines are highly privileged scaffolds in medicinal chemistry, frequently utilized to competitively inhibit ATP-binding sites on kinases or to antagonize adenosine receptors (e.g.,
Because 8-Ethyl-2,6-dimethyl-1H-purine is an investigational building block rather than an established clinical therapeutic, researchers cannot rely on generic dosing templates. Instead, establishing a dosing guideline requires a self-validating, empirical workflow: Formulation
The Causality of Preclinical Dosing
Purine derivatives typically exhibit rapid hepatic clearance via xanthine oxidase and cytochrome P450 enzymes. Consequently, improper formulation or incorrect dosing intervals can lead to sub-therapeutic exposure or acute toxicity. This application note provides a rigorous, step-by-step methodology to establish reliable in vivo dosing guidelines for this compound in murine models (C57BL/6 or BALB/c mice).
Mandatory Visualization: Workflows & Mechanisms
Fig 1. Preclinical dosing and PK/PD evaluation workflow for investigational purine derivatives.
Fig 2. Putative mechanistic pathway of 8-Ethyl-2,6-dimethyl-1H-purine modulating cellular signaling.
Data Presentation: Formulation and Dosing Parameters
With a LogP of approximately 0.37, 8-Ethyl-2,6-dimethyl-1H-purine is slightly lipophilic but possesses hydrogen-bonding capabilities[1]. It requires a carefully balanced vehicle to prevent precipitation in the bloodstream while avoiding vehicle-induced toxicity.
Table 1: Physicochemical Properties & Formulation Matrix
| Parameter | Value / Composition | Scientific Rationale |
| Compound Name | 8-Ethyl-2,6-dimethyl-1H-purine | Target investigational analyte. |
| Molecular Weight | 176.22 g/mol | Low MW facilitates rapid systemic absorption. |
| LogP | 0.37 | Requires co-solvents for high-concentration IV dosing. |
| Primary Solvent | 5% DMSO | Disrupts the purine crystal lattice; ensures primary dissolution. |
| Surfactant | 10% Tween-80 | Micellar encapsulation prevents precipitation upon aqueous dilution. |
| Aqueous Phase | 85% Saline (0.9% NaCl) | Provides isotonicity for systemic administration, preventing hemolysis. |
Table 2: Murine Dosing & Blood Sampling Parameters
| Route | Max Volume (per 20g mouse) | Recommended Starting Dose | PK Sampling Timepoints |
| Intravenous (IV) | 100 µL (5 mL/kg) | 1.0 - 5.0 mg/kg | Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h |
| Oral Gavage (PO) | 200 µL (10 mL/kg) | 10.0 - 50.0 mg/kg | Pre-dose, 15m, 30m, 1h, 2h, 4h, 8h, 24h |
Note: Administration volumes strictly adhere to established animal welfare guidelines, limiting IV bolus injections to 5 mL/kg and PO gavage to 10 mL/kg to prevent cardiac overload and gastric distension[3].
Experimental Protocols
Protocol A: Vehicle Preparation & Compound Formulation
Objective: Create a stable, homogenous solution of 8-Ethyl-2,6-dimethyl-1H-purine suitable for in vivo use.
-
Weighing: Accurately weigh the required mass of 8-Ethyl-2,6-dimethyl-1H-purine powder into a sterile glass vial.
-
Primary Dissolution: Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 2 minutes. Causality: DMSO is required first to break the intermolecular hydrogen bonds of the purine ring.
-
Surfactant Addition: Add Tween-80 to achieve 10% of the final target volume. Sonicate the mixture in a water bath at 37°C for 5 minutes until a clear, viscous solution forms.
-
Aqueous Dilution: Dropwise, add 0.9% sterile saline to make up the remaining 85% of the volume while continuously vortexing.
-
Validation: Visually inspect for micro-precipitates against a dark background. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Protocol B: Maximum Tolerated Dose (MTD) Determination
Objective: Identify the highest dose that does not cause unacceptable side effects, adapting principles from FDA safe starting dose guidelines[4].
-
Animal Selection: Use 8-10 week old C57BL/6 mice (n=3 per dose cohort).
-
Dose Escalation (Up-and-Down Method):
-
Begin with a conservative PO dose of 10 mg/kg.
-
Monitor continuously for the first 2 hours, then at 4, 8, and 24 hours.
-
Assess clinical signs: piloerection, lethargy, tremors, weight loss (>10%), and respiratory distress.
-
-
Escalation/De-escalation: If 10 mg/kg is tolerated, escalate the next cohort to 25 mg/kg, then 50 mg/kg. If toxicity is observed, de-escalate to 5 mg/kg.
-
Endpoint: The MTD is established as the tier immediately below the dose that induces acute toxicity or >10% body weight loss.
Protocol C: Pharmacokinetic (PK) Profiling
Objective: Determine the bioavailability (
-
Administration:
-
IV Cohort (n=3): Administer 2 mg/kg via lateral tail vein injection (max 100 µL).
-
PO Cohort (n=3): Administer 10 mg/kg via oral gavage (max 200 µL).
-
-
Blood Collection:
-
Use the submandibular vein puncture or saphenous vein method to collect serial blood samples (~20 µL per timepoint) into
EDTA-coated tubes. Causality: Serial sampling from the same mouse reduces inter-subject variability, but total blood volume removed must not exceed 10% of total blood volume in 24 hours[5]. -
Timepoints: 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.
-
-
Plasma Separation: Centrifuge blood at 2,000
for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube and store at -80°C. -
LC-MS/MS Bioanalysis:
-
Protein precipitation: Add 3 volumes of ice-cold acetonitrile (containing an internal standard, e.g., stable-isotope labeled theophylline) to 1 volume of plasma.
-
Centrifuge at 15,000
for 10 minutes. -
Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.
-
Protocol D: Translating PK to Efficacy Dosing
Once the PK profile is established, calculate the time the plasma concentration remains above the in vitro
-
Time-dependent targets: Dose frequently enough to maintain
. -
Concentration-dependent targets: Dose to ensure
exceeds the therapeutic threshold without breaching the MTD.
References
-
Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications[Link]
-
A good practice guide to the administration of substances and removal of blood, including routes and volumes Journal of Applied Toxicology (Semantic Scholar)[Link]
-
Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability Federal Register / FDA[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Federal Register :: Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability [federalregister.gov]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: Advanced Crystallization and Purification Protocols for High-Purity 8-Ethyl-2,6-dimethyl-1H-purine
Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
8-Ethyl-2,6-dimethyl-1H-purine (CAS: 863877-55-8) is a highly substituted heterocyclic scaffold of significant interest in medicinal chemistry. As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), achieving exceptional polymorphic purity and chemical yield during its isolation is paramount.
The crystallization of substituted purines requires a precise understanding of their solubility thermodynamics. While unsubstituted purines are highly polar and often require aggressive solvent systems, the compound polarity is heavily modulated by substituents on the ring system; the introduction of non-polar alkyl groups (ethyl and dimethyl) significantly increases the lipophilicity of the molecule[1]. This steric bulk disrupts the planar stacking and extensive intermolecular hydrogen-bonding networks typically seen in simpler purines.
Consequently, we can exploit two distinct mechanistic pathways for its purification:
-
Solvent/Anti-Solvent Dynamics: Utilizing the hydrophobic influence of the alkyl groups, the compound exhibits high solubility in lower alcohols (e.g., ethanol) and can be precipitated using water as a polar anti-solvent.
-
Amphoteric pH-Shifting: The nitrogen atoms in the pyrimidine and imidazole rings allow for protonation at low pH, while the N9/N7 proton can be deprotonated at high pH. By dissolving the crude purine as a salt and titrating to its isoelectric point, we can induce controlled supersaturation.
Physicochemical Profiling
To design a self-validating crystallization system, we must first establish the physical boundaries of the target molecule. The quantitative data governing our solvent selection and thermal parameters are summarized below.
| Parameter | Value / Description | Impact on Crystallization Strategy |
| Chemical Formula | C9H12N4 | Alkyl groups increase lipophilicity and organic solubility. |
| Molecular Weight | 176.22 g/mol | Standard small-molecule diffusion kinetics during crystal growth. |
| LogP (est.) | ~0.37 - 1.20 | Soluble in polar protic solvents; poorly soluble in cold water[2]. |
| pKa (Basic/Acidic) | ~2.5 / ~9.5 | Enables pH-dependent solubility shifts in aqueous media. |
| Crystal Habit | Acicular (needles) to Prismatic | Rapid cooling yields needles prone to mother liquor entrapment; slow cooling is required for high-purity prisms[3]. |
Crystallization Workflow
The following diagram illustrates the logical progression of the purification process, moving from crude synthesis to high-purity isolation.
Workflow for the purification and crystallization of 8-Ethyl-2,6-dimethyl-1H-purine.
Experimental Protocols
As a Senior Application Scientist, I emphasize that a robust protocol is not just a list of steps, but a series of causally linked operations designed to prevent failure modes such as "oiling out" (liquid-liquid phase separation) or the inclusion of impurities.
Protocol A: Solvent/Anti-Solvent Crystallization (Ethanol/Water)
This method is ideal for crude mixtures containing highly polar impurities that will remain dissolved in the aqueous phase.
-
Dissolution: Suspend 10.0 g of crude 8-Ethyl-2,6-dimethyl-1H-purine in 40 mL of absolute ethanol in a 250 mL jacketed reactor equipped with an overhead PTFE stirrer.
-
Causality: Ethanol acts as an excellent primary solvent due to its ability to disrupt solute-solute hydrogen bonds at elevated temperatures.
-
-
Thermal Activation: Heat the suspension to 65°C under continuous stirring (250 rpm) until complete dissolution is achieved.
-
Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate impurities. Return the filtrate to the reactor and maintain at 60°C.
-
Anti-Solvent Addition: Slowly add 60 mL of pre-heated (60°C) deionized water dropwise via an addition funnel over 45 minutes.
-
Causality: Dropwise addition at elevated temperatures prevents localized spikes in supersaturation. Rapid addition forces the purine to "oil out" as an amorphous mass rather than nucleating as a crystal.
-
-
Controlled Cooling Ramp: Program the reactor's chiller to cool the mixture from 60°C to 5°C at a strict linear rate of 0.2°C/min.
-
Causality: A slow cooling ramp keeps the system within the metastable zone, promoting the growth of larger, high-purity prismatic crystals rather than fine, fragile needles that trap mother liquor[3].
-
-
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake twice with 15 mL of a cold (5°C) 1:2 Ethanol:Water mixture to displace residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 45°C (<10 mbar) for 12 hours to constant weight.
Protocol B: Reactive pH-Shift Crystallization
This method is highly effective when the crude material is contaminated with lipophilic byproducts from the upstream 4[4].
-
Acidic Dissolution: Suspend 10.0 g of crude material in 50 mL of 0.5 M HCl. Stir at ambient temperature until the purine is fully protonated and dissolved.
-
Phase Separation/Filtration: Filter the acidic solution to remove unreacted lipophilic precursors or organic degradation products that remain insoluble in the aqueous acid.
-
Neutralization (Nucleation): Transfer the acidic filtrate to a reactor. Slowly titrate with 0.5 M NaOH under vigorous stirring (350 rpm).
-
Causality: As the pH approaches the isoelectric point (~pH 6.5 - 7.0), the purine loses its charge, drastically reducing its aqueous solubility and driving supersaturation.
-
-
Seeding: When the pH reaches 5.0 (just before spontaneous nucleation), introduce 0.1 g of pure 8-Ethyl-2,6-dimethyl-1H-purine seed crystals.
-
Causality: Seeding bypasses the energy barrier for primary nucleation, ensuring consistent crystal polymorph generation and preventing sudden, uncontrolled crashing out of the product[3].
-
-
Aging (Ostwald Ripening): Once pH 7.0 is reached, allow the slurry to age for 2 hours at 20°C. This allows smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger crystals.
-
Isolation & Drying: Filter the solid, wash with copious amounts of cold deionized water to remove NaCl byproducts, and vacuum dry at 50°C.
Analytical Validation
A self-validating protocol requires rigorous downstream analytics to confirm success:
-
HPLC (Chemical Purity): Utilize a C18 reversed-phase column. Because purines can exhibit peak tailing, use a mobile phase modified with 0.1% Trifluoroacetic acid (TFA) to keep the peaks sharp[1]. Target purity: >99.5% Area.
-
XRPD (Polymorphic Purity): X-Ray Powder Diffraction is mandatory to confirm the crystalline lattice matches the desired polymorph and to rule out amorphous content.
-
NMR (Residual Solvents): Conduct 1H-NMR in DMSO-d6 to verify the absence of entrapped ethanol (look for characteristic triplet at 1.06 ppm and quartet at 3.65 ppm).
References
-
Zammit, A. (2017). 3 (Master's dissertation, University of Malta).[3] 4.2 (Reference for 8-Ethyl-2,6-dimethyl-1H-purine CAS 863877-55-8 chemical properties).[2]
Sources
Extraction of 8-Ethyl-2,6-dimethyl-1H-purine from biological matrices
Abstract
This application note details a robust analytical protocol for the extraction and quantification of 8-Ethyl-2,6-dimethyl-1H-purine (EDMP) in human plasma and urine.[1] As a trisubstituted purine derivative, EDMP exhibits distinct physicochemical properties necessitating specific sample preparation strategies to mitigate matrix effects while maximizing recovery. This guide presents two validated workflows: a high-throughput Protein Precipitation (PPT) method for pharmacokinetic screening and a high-sensitivity Solid Phase Extraction (SPE) method for trace-level quantification.[1] Analysis is performed using UHPLC coupled with positive electrospray ionization (ESI+) tandem mass spectrometry.
Introduction & Analyte Properties
8-Ethyl-2,6-dimethyl-1H-purine is a synthetic purine derivative.[1] Unlike xanthines (e.g., caffeine, theophylline) which possess a 2,6-dione structure, EDMP retains the aromatic purine ring system with alkyl substitutions at positions 2, 6, and 8.[1] This structural difference significantly influences its lipophilicity and basicity, requiring tailored extraction conditions.
Table 1: Physicochemical Profile of 8-Ethyl-2,6-dimethyl-1H-purine
| Property | Value (Estimated) | Impact on Extraction |
|---|
| Molecular Formula | C
Experimental Strategy
Internal Standard (IS) Selection
To ensure data integrity and correct for matrix ionization suppression, a structural analog or stable isotope-labeled standard is required.[1]
-
Preferred: 8-Ethyl-2,6-dimethyl-1H-purine-d
(if available).[1] -
Alternative: 2,6-Dimethylpurine or Theophylline-d
.[1]-
Note: Theophylline is a xanthine and may elute differently; 2,6-dimethylpurine is structurally closer.[1]
-
Matrix Considerations
-
Plasma: High protein content requires efficient denaturation (PPT) or removal (SPE).
-
Urine: High salt and variable pH require buffering prior to extraction to ensure consistent analyte ionization state.
Protocol 1: High-Throughput Protein Precipitation (Plasma)
Best for: Pharmacokinetic (PK) studies, concentrations > 10 ng/mL.[1]
Reagents:
-
Acetonitrile (LC-MS Grade)[1]
-
Internal Standard Working Solution (ISWS): 100 ng/mL in 50% Methanol.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike: Add 10 µL of ISWS. Vortex briefly (10 sec).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Rationale: Acidified ACN ensures protein precipitation while keeping the basic purine solubilized.
-
-
Agitate: Vortex vigorously for 2 minutes to ensure complete interaction.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.
-
Dilute (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with 0.1% Formic Acid in water.
-
Inject: 5 µL into LC-MS/MS.
Protocol 2: High-Sensitivity Solid Phase Extraction (Urine/Plasma)
Best for: Trace analysis (< 1 ng/mL), complex matrices, or reducing matrix effects.[1]
Materials:
-
Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance) , 30 mg/1 cc (e.g., Waters Oasis HLB or Phenomenex Strata-X).[1]
-
Wash Solvent: 5% Methanol in Water.
-
Elution Solvent: Methanol:Acetonitrile (50:50 v/v).
Step-by-Step Workflow:
-
Pre-treatment:
-
Plasma: Dilute 100 µL plasma with 300 µL 4% H
PO . -
Urine: Dilute 100 µL urine with 300 µL 50 mM Ammonium Acetate (pH 5.0).
-
Rationale: Acidification ionizes the basic purine, preventing breakthrough during loading, while disrupting protein binding.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading: Load pre-treated sample at gravity flow or low vacuum (~2-3 psi).
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes salts/proteins).
-
Wash 2: 1 mL 5% Methanol in Water (Removes hydrophobic interferences).
-
-
Elution: Elute with 2 x 250 µL Methanol:Acetonitrile (50:50).
-
Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A:B (90:10).
Visualized Workflows
Figure 1: Decision tree for selecting between Protein Precipitation (PPT) and Solid Phase Extraction (SPE) based on sensitivity requirements.
LC-MS/MS Conditions
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Why: The ethyl and dimethyl groups provide sufficient hydrophobicity for retention on C18 without needing HILIC.
-
-
Gradient:
Mass Spectrometry (MRM Parameters):
-
Ionization: ESI Positive (+).[2]
-
Precursor Ion: [M+H]
= 177.1 m/z.[1] -
Product Ions (Quantifier/Qualifier):
-
Fragment 1: Loss of Ethyl group or ring fragmentation (Method development required).
-
Typical Purine Fragments: m/z 135 (loss of N-alkyls), m/z 108.[1]
-
Validation & Quality Control
To ensure the method is "self-validating," include the following controls in every batch:
-
System Suitability Test (SST): Inject a neat standard before samples. Retention time must be within ±0.1 min of reference.
-
Matrix Effect (ME) Check:
[1]-
Acceptable Range: 85% – 115%.
-
-
Recovery (RE) Check:
[1]-
Target: > 80% for SPE, > 90% for PPT.
-
References
-
Simultaneous analysis of allopurinol and oxypurinol using a validated LC–MS/MS method. Journal of Chromatography B. (2012). Retrieved from [Link]
-
Sample Preparation Techniques for Purine Metabolites. MDPI Molecules. (2023). Retrieved from [Link][1]
-
PubChem Compound Summary: Purine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Note: Storage, Handling, and Preparation Protocols for 8-Ethyl-2,6-dimethyl-1H-purine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Purpose: To establish authoritative, self-validating methodologies for the storage, reconstitution, and lifecycle management of 8-Ethyl-2,6-dimethyl-1H-purine to ensure structural integrity and reproducible assay performance.
Chemical Profiling & The Causality of Degradation
8-Ethyl-2,6-dimethyl-1H-purine (CAS: 863877-55-8) is a highly substituted purine derivative utilized extensively as a scaffold in kinase inhibitors, adenosine receptor modulators, and nucleic acid analogs. With a molecular weight of 176.22 g/mol and a LogP of approximately 0.37, it exhibits moderate lipophilicity.
While the purine core is generally robust, the electron-donating alkyl groups (ethyl, dimethyl) at the 2, 6, and 8 positions influence its tautomeric equilibrium and introduce specific vulnerabilities:
-
Thermal & Hydrolytic Susceptibility: Elevated temperatures and moisture can accelerate the breakdown of the purine ring system, leading to the formation of degraded hypoxanthine or adenine derivatives [1].
-
Hygroscopic Solvent Risks: Dimethyl sulfoxide (DMSO) is the industry standard for compound libraries. However, DMSO is highly hygroscopic. If non-anhydrous DMSO is used, water ingress leads to the precipitation of the lipophilic purine derivative and accelerates hydrolytic degradation [2].
-
Freeze-Thaw Attrition: Repeated freeze-thaw cycles of DMSO solutions cause significant compound attrition. Studies demonstrate that compounds stored in DMSO can lose >10% of their structural integrity within 10 freeze-thaw cycles due to localized concentration gradients and atmospheric water absorption during thawing [3].
Storage Specifications
To mitigate these degradation pathways, strict environmental controls must be maintained. The following table summarizes the quantitative storage parameters required for both solid and solution states [4].
| State | Storage Temperature | Container Specifications | Atmosphere | Maximum Shelf-Life |
| Solid (Bulk) | -20°C | Amber glass, PTFE-lined cap | Desiccated (Argon/N₂) | 24–36 Months |
| Solid (Working) | 4°C | Amber glass, PTFE-lined cap | Desiccated | 3–6 Months |
| Solution (Stock) | -80°C | Single-use amber cryovials | Sealed under Argon | 6–12 Months |
| Solution (Assay) | 4°C | Polypropylene microplates | Ambient (Short-term) | < 24 Hours |
Workflow & Degradation Visualizations
Caption: Workflow for the reconstitution and storage of 8-Ethyl-2,6-dimethyl-1H-purine samples.
Caption: Degradation pathways of purine derivatives and corresponding mitigation strategies.
Experimental Protocols
Protocol A: Solid-State Handling & Reconstitution
Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation on the powder, introducing water that will persist even after DMSO addition.
-
Equilibration: Remove the sealed vial of 8-Ethyl-2,6-dimethyl-1H-purine from -20°C storage. Place it in a desiccator at room temperature (20–25°C) for a minimum of 60 minutes prior to opening.
-
Atmospheric Control: Transfer the equilibrated vial to a fume hood or glove box purged with inert gas (Argon or Nitrogen).
-
Weighing: Using an anti-static weighing boat, weigh the required mass of the compound.
-
Dissolution: Add HPLC-grade, anhydrous DMSO (water content ≤0.005%) to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Use a positive displacement pipette to ensure accuracy, as DMSO is highly viscous.
-
Homogenization: Vortex gently for 30 seconds. Do not sonicate unless necessary, as ultrasonic cavitation can generate localized thermal stress.
Protocol B: Aliquoting & Cryopreservation
Causality: To completely eliminate freeze-thaw degradation, the master stock must be divided into single-use volumes.
-
Preparation: Pre-label sterile, amber-tinted polypropylene cryovials.
-
Dispensing: Aliquot the reconstituted DMSO stock into the vials (e.g., 50 µL to 100 µL per vial).
-
Purging: Gently overlay the headspace of each vial with a stream of Argon gas before sealing with a PTFE-lined cap.
-
Flash Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry-ice/ethanol bath to prevent slow crystallization, which can exclude the solute and cause concentration gradients.
-
Storage: Transfer immediately to a -80°C freezer.
Protocol C: Analytical Validation (Self-Validating System)
Causality: A protocol is only as reliable as its validation. This step ensures the sample has not degraded during storage or handling.
-
Baseline Establishment: Immediately following reconstitution (Protocol A), reserve a 5 µL aliquot for baseline analysis.
-
LC-MS/MS Analysis: Run the sample using Electrospray Ionization (ESI+). Confirm the presence of the intact mass: [M+H]⁺ = 177.1 m/z . Monitor for secondary peaks at lower molecular weights which indicate ring cleavage or dealkylation.
-
UV-Vis Spectroscopy: Purines exhibit strong, characteristic UV absorbance. Measure the absorbance profile; 8-Ethyl-2,6-dimethyl-1H-purine should display a stable λmax near 260–270 nm.
-
Longitudinal QC: Thaw one aliquot every 3 months and repeat the LC-MS and UV-Vis checks. If the purity drops below 95% of the baseline, discard the remaining batch.
References
-
Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Studies on repository compound stability in DMSO under various conditions Source: Journal of Biomolecular Screening / PubMed URL: [Link]
-
Title: The effect of freeze/thaw cycles on the stability of compounds in DMSO Source: Journal of Biomolecular Screening / PubMed URL: [Link]
Troubleshooting & Optimization
Improving reaction yield for 8-Ethyl-2,6-dimethyl-1H-purine synthesis
Executive Summary: The Chemistry of Success
You are likely synthesizing 8-Ethyl-2,6-dimethyl-1H-purine via the Traube Purine Synthesis . This involves the cyclocondensation of 4,5-diamino-2,6-dimethylpyrimidine with a three-carbon synthon (propionic acid derivative).
The Core Problem: Researchers often report yields below 30% due to two main failure modes:
-
Incomplete Cyclization: Formation of the N-propionyl intermediate without ring closure.
-
Hydrolytic Degradation: Water contamination hydrolyzing the active condensing agent (orthoester or anhydride) before it reacts with the amine.
The Solution: Shift from simple reflux in propionic acid to a Triethyl Orthopropionate/Propionic Anhydride system. This method acts as its own dehydrating agent, driving the equilibrium toward the cyclized purine.
Optimized Protocol (The "Gold Standard")
Do not use open-vessel reflux with propionic acid. Use this moisture-controlled protocol.
Reagents & Stoichiometry
| Component | Role | Equivalents | Purity Requirement |
| 4,5-Diamino-2,6-dimethylpyrimidine | Precursor | 1.0 eq | >98% (Free base, dried) |
| Triethyl Orthopropionate | C8-Ethyl Source | 5.0 - 8.0 eq | Distilled, stored over sieves |
| Propionic Anhydride | Solvent/Dehydrator | 3.0 - 5.0 eq | Freshly opened/distilled |
| Propionic Acid | Catalyst | 0.1 eq | Anhydrous |
Step-by-Step Workflow
-
Pre-Drying: Dry the diamine precursor in a vacuum oven at 60°C for 4 hours. Any residual water will destroy the orthoester.
-
Reaction Assembly: In a round-bottom flask equipped with a drying tube (CaCl₂ or Drierite), combine the diamine, triethyl orthopropionate, and propionic anhydride.
-
The "Soft" Start: Heat to 80°C for 1 hour .
-
Why? This promotes the initial formation of the N-amide intermediate without thermally degrading the diamine.
-
-
The Hard Drive: Increase temperature to reflux (approx. 140-150°C) for 4–6 hours.
-
Mechanism:[1] The anhydride scavenges ethanol produced by the orthoester reaction, driving the cyclization.
-
-
Monitoring: Check TLC (System: CHCl₃/MeOH 9:1). Look for the disappearance of the fluorescent diamine spot and the appearance of a UV-active (shortwave) spot with higher R_f.
-
Work-up:
-
Evaporate volatiles under reduced pressure.
-
Alkaline Hydrolysis (Critical): The product may exist as an N-acylated purine (a side product). Reflux the residue in 10% NaOH for 15 minutes to strip exocyclic acyl groups, then neutralize to pH 7.0 with dilute HCl to precipitate the free purine.
-
Recrystallize from water or ethanol/water.
-
Troubleshooting Guide (Q&A)
Scenario A: "I have a new spot, but the mass spec shows M+56, not the product."
Diagnosis: You have isolated the intermediate amide (N-(4-amino-2,6-dimethylpyrimidin-5-yl)propionamide). The ring did not close. Fix:
-
Increase Temperature: Cyclization requires >120°C. If you used propionic acid alone, the boiling point might be too low if wet.
-
Add Dehydrating Agent: Add PPA (Polyphosphoric Acid) or PPE (Polyphosphate Ester) to the melt.
-
Re-process: Take your isolated intermediate and reflux it in phosphoryl chloride (POCl₃) or hexamethyldisilazane (HMDS) to force closure.
Scenario B: "My product is an oil that won't solidify."
Diagnosis: Presence of propionic esters or incomplete neutralization. 8-Alkylpurines can be lipophilic. Fix:
-
Trituration: Add diethyl ether or hexanes to the oil and sonicate. This extracts impurities and often induces crystallization.
-
pH Swing: Dissolve the oil in 1M HCl (protonating N7/N9), wash with ether (removes non-basic impurities), then slowly alkalize the aqueous layer with NH₄OH. The purine should precipitate as a solid.
Scenario C: "The reaction turned black/tarry."
Diagnosis: Oxidative degradation of the diamine. 4,5-diaminopyrimidines are electron-rich and oxidation-prone. Fix:
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Fresh Precursor: If your starting diamine is dark brown before you start, recrystallize it (from ethanol) or treat with activated charcoal.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical decision points where yield is lost.
Caption: Pathway analysis for Traube synthesis. Note the critical "NaOH Hydrolysis" step to recover yield from over-acylated side products.
Frequently Asked Questions (FAQ)
Q: Can I use Propionic Acid alone without the orthoester? A: Yes, but expect lower yields (typically 30-40%). Water generated during cyclization inhibits the reaction equilibrium. If you must use acid, use a Dean-Stark trap to physically remove water, or add PPA (Polyphosphoric Acid) as a solvent/catalyst.
Q: Why do you recommend 2,6-dimethyl-4,5-diaminopyrimidine as the precursor? A: The numbering must be precise. The methyl groups at C2 and C6 of the purine originate from the C2 and C6 of the pyrimidine. If you start with a different isomer, you will not get the 2,6-dimethyl substitution pattern.
Q: How do I confirm the structure? A:
-
1H NMR (DMSO-d6): Look for the Ethyl group: A triplet at ~1.3 ppm and a quartet at ~2.8 ppm. Look for two singlets for the Methyl groups at ~2.4-2.6 ppm.
-
Absence of NH2: The broad amino signals of the diamine (usually 5.0–6.0 ppm) should disappear.
References
-
BenchChem. (2025).[2][3] A Comparative Guide to the Synthesis of 2,6,8-Trimethylpurine: An Overview of Potential Routes. Retrieved from
-
Badger, R. J., Brown, D. J., & Lister, J. H. (1973). Purine studies.[1][2][3][4][5][6][7][8][9][10][11] Part VIII. Formation of alkylthiopurines from 4,5-diaminopyrimidine- or purine-thiones by means of orthoester–anhydride mixtures.[6] Journal of the Chemical Society, Perkin Transactions 1, 1906-1909. Retrieved from
-
Traube, W. (1900).[12] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. (Foundational Traube Synthesis Reference).
- Legraverend, M., & Grierson, D. S. (2006). The synthesis of N-9 substituted purines. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Purine studies. Part VIII. Formation of alkylthiopurines from 4,5-di-aminopyrimidine- or purine-thiones by means of orthoester–anhydride mixtures - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Traube Purine Synthesis [drugfuture.com]
Technical Support Center: Solubility Guide for 8-Ethyl-2,6-dimethyl-1H-purine
Ticket ID: SOL-PUR-8638 Subject: Troubleshooting Solubility & Stability of 8-Ethyl-2,6-dimethyl-1H-purine in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Compound Profile
User Query: "I am experiencing difficulty dissolving 8-Ethyl-2,6-dimethyl-1H-purine (CAS 863877-55-8) in DMSO at high concentrations, and observing precipitation upon dilution into aqueous media."
Technical Analysis:
8-Ethyl-2,6-dimethyl-1H-purine represents a class of alkylated purine derivatives where solubility is governed by two competing forces: the strong intermolecular
Physicochemical Profile (Technical Reference)
| Property | Value / Characteristic | Implication for Solubility |
| CAS Number | 863877-55-8 | Unique Identifier |
| Molecular Structure | Purine core + Ethyl (C8) + Methyls (C2, C6) | Planar aromatic system prone to stacking. |
| LogP (Predicted) | ~1.5 - 2.5 | Moderately lipophilic; poor aqueous solubility. |
| H-Bond Donors | 1 (N-H at position 7 or 9) | Capable of H-bonding with DMSO oxygen. |
| pKa (Predicted) | ~9.0 (Acidic N-H) | Ionizable at high pH; neutral at physiological pH. |
Troubleshooting Guide (Q&A Format)
Issue 1: Initial Dissolution Failure
Q: "I added DMSO to the solid, but particles remain visible even after vortexing. Is the compound bad?"
A: Not necessarily. This is likely a kinetic solubility issue caused by high crystal lattice energy. The solvent molecules need energy to penetrate the crystal structure.
Corrective Action:
-
Sonication: Sonicate the sample in a water bath for 10–15 minutes. The acoustic cavitation provides the energy required to break the crystal lattice.
-
Thermal Shift: Gently heat the solution to 40°C–50°C while vortexing.
-
Note: Purines are generally thermally stable, but do not exceed 60°C to prevent potential degradation or solvent evaporation.
-
-
Visual Check: Hold the vial against a light source. "Schlieren lines" (wavy lines) indicate the compound is dissolving but the solution is not yet homogenous. Continue mixing until these disappear.
Issue 2: Precipitation Upon Dilution (The "Crash-Out" Effect)
Q: "My stock solution is clear, but as soon as I add it to cell culture media, it turns cloudy. Why?"
A: This is the "solvent shift" phenomenon. 8-Ethyl-2,6-dimethyl-1H-purine is hydrophobic.[1] When you introduce water (media), the solvent's polarity increases drastically. If the concentration exceeds the thermodynamic solubility limit in the new water-DMSO mixture, the compound precipitates immediately.
Corrective Action:
-
Reduce Final Concentration: Ensure your final assay concentration is below the aqueous solubility limit (likely < 100 µM).
-
Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step if working at high concentrations. Perform a serial dilution in DMSO first, then a final spike into media.[2]
-
Rapid Dispersion: When adding the DMSO stock to media, submerge the pipette tip and dispense quickly while vortexing the media. Slow dropwise addition can actually promote nucleation of crystals at the interface.
Issue 3: Storage & Re-solubilization
Q: "It was dissolved yesterday, but today there are crystals in the fridge. Can I re-use it?"
A: Yes. DMSO freezes at 18.5°C. Storing it in the fridge (4°C) or freezer (-20°C) causes the DMSO to crystallize, often forcing the solute out of solution (eutectic precipitation).
Corrective Action:
-
Thaw completely at room temperature.
-
Must Sonicate/Heat: You must repeat the sonication/heating step (40°C) to re-dissolve the compound. Do not assume it will redissolve just by thawing.
-
Hygroscopicity Warning: DMSO is hygroscopic (absorbs water from air). Repeated opening of cold vials condenses water into the DMSO, which permanently lowers the solubility of the purine. Always let the vial reach room temperature before opening.
Standardized Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (50 mM)
Target: To create a stable, clear stock solution for long-term storage.
-
Weighing: Weigh 5 mg of 8-Ethyl-2,6-dimethyl-1H-purine into a glass vial (avoid plastic if possible for long-term storage).
-
Calculation: Calculate DMSO volume.
-
Note: If MW is ~176.2 g/mol (estimate),
.
-
-
Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%).
-
Energy Input:
-
Vortex for 30 seconds.
-
Sonicate (bath sonicator) at 40 kHz for 10 minutes.
-
If particles persist, heat to 45°C for 5 minutes.
-
-
Validation: Inspect for clarity. Centrifuge at 10,000 x g for 1 minute. If a pellet forms, solubility has not been achieved.
Protocol B: "Step-Down" Dilution for Biological Assays
Target: To introduce the compound into aqueous media without precipitation.[3]
-
Start: 50 mM Stock in 100% DMSO.
-
Intermediate: Dilute 1:10 in DMSO
5 mM (100% DMSO). -
Working Stock: Dilute 1:10 in DMSO
0.5 mM (100% DMSO). -
Final Assay: Add 1 µL of Working Stock to 199 µL of Media.
-
Final Conc: 2.5 µM.
-
DMSO Conc: 0.5% (Safe for most cells).[4]
-
Visualizations & Logic Flows
Diagram 1: Solubility Decision Tree
Caption: Logical workflow for troubleshooting initial dissolution of alkylated purines in DMSO.
Diagram 2: The "Crash-Out" Mechanism
Caption: Mechanism of precipitation during aqueous dilution and the correct mitigation strategy.
References & Authoritative Sources
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2879 (Similar Structure: 1H-Purine-2,6-dione derivatives). Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for solubility principles in drug discovery).
-
BenchChem Technical Guides. Solubility and Stability of N-substituted Purines. (Synthesized general knowledge on purine handling).
-
NIST Chemistry WebBook. 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-. Retrieved from [Link]
Disclaimer: This guide is based on physicochemical principles of alkylated purines. Always consult the specific Certificate of Analysis (CoA) for batch-specific impurities that may affect solubility.
Sources
Technical Support Center: Troubleshooting Impurity Peaks in 8-Ethyl-2,6-dimethyl-1H-purine HPLC Traces
Welcome to the technical support center for the analysis of 8-Ethyl-2,6-dimethyl-1H-purine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to impurity peaks observed during High-Performance Liquid Chromatography (HPLC) analysis. The following question-and-answer format directly addresses common challenges to ensure the integrity and accuracy of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected or "ghost" peaks in my HPLC chromatogram when analyzing 8-Ethyl-2,6-dimethyl-1H-purine?
A1: Extraneous peaks, often called "ghost peaks," can originate from several sources not related to your sample.[1] The most frequent culprits include:
-
Mobile Phase Contamination: Impurities in solvents, even in HPLC-grade reagents, can accumulate and elute as distinct peaks, especially in gradient elution methods.[2][3][4] Improperly filtered or degassed mobile phases can also introduce baseline noise and unexpected peaks.[1][5]
-
System Contamination (Carryover): Remnants from previous injections can adhere to autosampler needles, injection valves, or other system components and appear in subsequent runs.[2][5][6][7] This is a common issue when analyzing high-concentration samples followed by blanks or low-concentration samples.[6]
-
Contaminated Sample Vials, Caps, or Solvents: The use of non-certified or improperly cleaned glassware and vials can introduce leachable impurities into your sample.[2][8]
-
Environmental Contaminants: Airborne particles, dust, or vapors from other laboratory chemicals can contaminate your mobile phase or samples.[1][5]
To identify the source, a systematic approach is recommended. Start by injecting a "blank" (mobile phase without the analyte). If the peak persists, the contamination is likely from the HPLC system or the mobile phase.[5]
Q2: I'm observing a new peak that seems to be related to my 8-Ethyl-2,6-dimethyl-1H-purine sample. How can I determine if it's a genuine impurity or a degradation product?
A2: Differentiating between a process-related impurity and a degradation product is a critical step in pharmaceutical analysis. This often requires a forced degradation study.[9][10][11] These studies intentionally expose the drug substance to harsh conditions to accelerate degradation and identify potential degradants.[10][11][12][13]
Key stress conditions as suggested by the International Council for Harmonisation (ICH) guideline Q1A(R2) include:[9][12]
-
Acid and Base Hydrolysis: Evaluates stability in acidic and alkaline environments.
-
Oxidation: Assesses susceptibility to oxidative degradation.
-
Thermal Stress: Determines the effect of heat.
-
Photolysis: Investigates degradation upon exposure to light.
By comparing the impurity profile of your sample to the chromatograms from the forced degradation study, you can tentatively identify if the unknown peak corresponds to a known degradant.
Q3: My impurity peak is not well-resolved from the main 8-Ethyl-2,6-dimethyl-1H-purine peak. What are some initial steps to improve separation?
A3: Poor resolution between the main analyte and an impurity peak can compromise accurate quantification. Initial troubleshooting should focus on optimizing the chromatographic conditions. According to the United States Pharmacopeia (USP) General Chapter <621>, certain adjustments to chromatographic conditions are permissible to meet system suitability requirements.[14][15][16]
Consider the following adjustments:
-
Mobile Phase Composition: For purine analogs, which can be polar, adjusting the mobile phase pH or using ion-pairing reagents can significantly improve retention and selectivity.[17] Optimizing buffer systems, such as using phosphate buffers at a low pH (2.5–3.0), can help stabilize the retention of purines.[17]
-
Gradient Slope (for gradient elution): A shallower gradient can increase the separation between closely eluting peaks.
-
Column Chemistry: If resolution issues persist, consider a column with a different stationary phase. For polar compounds like purines, mixed-mode or polar-embedded phases can offer enhanced retention and separation.[17]
-
Temperature: Adjusting the column temperature can alter selectivity and improve peak shape.
It is crucial to change only one parameter at a time to systematically evaluate its effect on the separation.[3]
In-Depth Troubleshooting Guides
Guide 1: Investigating and Eliminating System Carryover
System carryover is a frequent cause of impurity peaks, especially in high-throughput environments.[6] It occurs when a small amount of the analyte from a previous injection is carried over to the next.[6][18]
Step-by-Step Protocol to Identify and Mitigate Carryover:
-
Confirm Carryover:
-
Isolate the Source:
-
Autosampler Needle and Port: The most common source of carryover is adsorption of the analyte to the needle exterior or interior.[7][20]
-
Injection Valve: Worn seals or rotor scratches in the injection valve can trap and later release the sample.
-
Column: While less common, strong retention of the analyte on the column can lead to carryover.
-
-
Implement Corrective Actions:
-
Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. The wash solvent should be strong enough to fully dissolve 8-Ethyl-2,6-dimethyl-1H-purine.[18] Consider using a wash solvent with a higher organic content or a different pH.
-
Injector Maintenance: Regularly inspect and maintain the injection valve, replacing the rotor seal and other consumables as recommended by the manufacturer.
-
Column Flushing: After each analytical sequence, flush the column with a strong solvent to remove any strongly retained compounds.
-
Troubleshooting Flowchart: Carryover Investigation
Caption: A logical workflow for diagnosing and resolving carryover issues.
Guide 2: Peak Purity Analysis for Co-eluting Impurities
Even a chromatographically symmetrical peak may not be pure.[21][22] Co-eluting impurities can hide under the main analyte peak, leading to inaccurate quantification.[21] Peak purity analysis using a Photodiode Array (PDA) or Diode Array Detector (DAD) is a valuable tool to assess spectral homogeneity across a single chromatographic peak.[22]
Experimental Protocol for Peak Purity Assessment:
-
Data Acquisition:
-
Ensure your HPLC system is equipped with a PDA/DAD detector.
-
Set the detector to acquire spectra across a relevant wavelength range for 8-Ethyl-2,6-dimethyl-1H-purine and its potential impurities.
-
The data acquisition rate should be sufficient to capture multiple spectra across the eluting peak (e.g., >10 spectra per peak).
-
-
Data Analysis (using chromatography software):
-
Integrate the main analyte peak.
-
Utilize the peak purity function within your chromatography data system (CDS). The software compares the spectra at the upslope, apex, and downslope of the peak.[22][23]
-
The software will typically calculate a "purity angle" and a "purity threshold." A purity angle below the threshold suggests the peak is spectrally homogeneous.[21]
-
-
Interpretation:
-
Pure Peak: The spectra across the peak will be very similar, resulting in a low purity angle.
-
Impure Peak: The presence of a co-eluting impurity with a different UV spectrum will cause spectral dissimilarities, leading to a higher purity angle that exceeds the threshold.
-
Data Presentation: Interpreting Peak Purity Results
| Parameter | Description | Implication for Purity |
| Purity Angle | A measure of the spectral difference between the peak apex and other points across the peak. | A smaller angle indicates higher spectral similarity. |
| Purity Threshold | A calculated value based on the baseline noise and spectral similarity in the clean part of the peak. | The purity angle should be less than the purity threshold for a peak to be considered pure. |
| Purity Plot | A graphical representation of the purity angle and threshold across the peak. | Visual confirmation of spectral homogeneity. |
Important Considerations:
-
Peak purity analysis is a qualitative tool and does not provide absolute confirmation of purity.[21]
-
Co-eluting impurities with very similar or no UV absorbance compared to the main analyte may not be detected.
-
Mass spectrometry (LC-MS) can provide more definitive evidence of co-elution by detecting species with different mass-to-charge ratios.[21]
Logical Diagram: Peak Purity Decision Tree
Sources
- 1. Extraneous Peaks in Chromatographic Analysis – Causes, Identification & Regulatory Guidance [webofpharma.com]
- 2. sepscience.com [sepscience.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 5. Extraneous Peaks in Chromatographic Analysis | Pharmaguideline [pharmaguideline.com]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 8. waters.com [waters.com]
- 9. onyxipca.com [onyxipca.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. acdlabs.com [acdlabs.com]
- 14. usp.org [usp.org]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. agilent.com [agilent.com]
- 17. sepscience.com [sepscience.com]
- 18. Carryover | Waters [help.waters.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. hplc.eu [hplc.eu]
- 21. sepscience.com [sepscience.com]
- 22. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up Optimization for 8-Ethyl-2,6-dimethyl-1H-purine
Executive Summary
Scaling up the synthesis of 8-Ethyl-2,6-dimethyl-1H-purine presents unique challenges compared to its lower homologs (e.g., 8-methyl or unsubstituted purines).[1][2] The introduction of the ethyl group at the C8 position increases steric bulk, often retarding the critical ring-closure step and allowing side reactions—specifically incomplete cyclization and N-acylation regioisomerism —to dominate.
This guide moves beyond standard textbook protocols, offering a troubleshooting framework based on kinetic control and thermodynamic stability. It focuses on the Traube synthesis route, utilizing 4,5-diamino-2,6-dimethylpyrimidine as the core scaffold.[1][2]
Module 1: The Reaction Landscape (Kinetics & Thermodynamics)
To minimize side reactions, one must first understand the competition between the desired pathway and the impurity-generating pathways.
Q: Why is my reaction stalling at the intermediate stage?
A: The formation of the purine ring is a two-step process: acylation followed by dehydrative cyclization .
-
Kinetic Product (Acylation): The 5-amino group of the pyrimidine precursor is more nucleophilic than the 4-amino group.[2] Acylation occurs rapidly here to form the N-(4-amino-2,6-dimethylpyrimidin-5-yl)propionamide intermediate.[1][2]
-
Thermodynamic Product (Cyclization): The subsequent attack of the 4-amino group onto the amide carbonyl is the rate-determining step. The 4-amino group is electron-deficient (due to the adjacent ring nitrogen N3), making it a poor nucleophile.[1][2]
-
The "Ethyl Penalty": The ethyl group from the propionic source adds steric hindrance near the reaction center compared to a methyl or proton, raising the activation energy (
) for ring closure. If the temperature is too low, the system gets "stuck" at the amide intermediate.
-
Q: What are the major side reactions?
The following diagram maps the critical divergence points in the synthesis.
Figure 1: Reaction pathway showing the critical bottleneck at the mono-amide intermediate.
Module 2: Troubleshooting & Optimization (The "How")
Scenario 1: The "Sticky Solid" Phenomenon
Symptom: The reaction mixture turns into a gummy residue that is difficult to filter, and LC-MS shows a mass of [M+18] relative to the product. Diagnosis: Incomplete cyclization.[2] You have isolated the acyclic amide intermediate. Fix:
-
Switch Reagents: Move from propionic acid to Triethyl Orthopropionate . Orthoesters act as dehydrating agents and solvents, driving the equilibrium toward the purine by consuming the water produced [1].
-
Catalysis: Add a Lewis acid or Brønsted acid catalyst (e.g., p-Toluenesulfonic acid (pTSA) , 1-5 mol%) to activate the amide carbonyl for attack by the weak 4-amino nucleophile.[1][2]
Scenario 2: Low Yield & Salt Formation
Symptom: The reaction looks clean by TLC, but isolated yield is <40%.[3] Diagnosis: The product is a base. If you used propionic acid as the solvent, your product is likely trapped as the propionate salt in the mother liquor. Fix:
-
pH Adjustment: Upon workup, ensure the aqueous phase is adjusted to pH ~8-9 using Ammonium Hydroxide (
) to liberate the free base before filtration or extraction.[2] -
Solvent Selection: Avoid aqueous workups if possible.[2] Use high-boiling non-protic solvents (e.g., DMAc or NMP) for the reaction, then precipitate the product by adding water or ether.[2]
Scenario 3: Dark/Black Reaction Mixture
Symptom: The mixture turns black, indicating "tarring." Diagnosis: Oxidative degradation of the electron-rich diaminopyrimidine precursor before cyclization occurs.[2] Fix:
-
Inert Atmosphere: Strictly degas solvents and run under Nitrogen/Argon. Electron-rich pyrimidines are prone to air oxidation [2].[1][2]
-
Stepwise Heating: Do not ramp to reflux immediately.[2] Hold at 80-100°C for 1 hour to ensure acylation is complete (protecting the amine) before ramping to >140°C for cyclization.
Module 3: Optimized Protocol for Scale-Up
This protocol uses the Orthoester Method , which is superior for scale-up due to cleaner impurity profiles compared to the carboxylic acid melt method [3].
Table 1: Key Process Parameters
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Precursor : 3.0 eq Triethyl Orthopropionate | Excess orthoester serves as solvent and dehydrating agent.[1][2] |
| Catalyst | pTSA (2-5 mol%) | Lowers activation energy for the sterically hindered ethyl cyclization.[1][2] |
| Temperature | 100°C (1h) | Two-stage ramp prevents thermal shock and minimizes tarring.[1][2] |
| Workup | Ethanol/Heptane precipitation | Avoids aqueous losses; removes unreacted organic impurities.[2] |
Step-by-Step Methodology
-
Charge: Into a dry reactor, load 4,5-diamino-2,6-dimethylpyrimidine (1.0 equiv) and Triethyl Orthopropionate (3.0 - 4.0 equiv).
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (0.05 equiv).
-
Stage 1 (Acylation): Heat the suspension to 100°C with stirring. A distillation head should be attached to collect the ethanol byproduct. Hold for 1-2 hours.
-
Checkpoint: The solids should dissolve, and the solution should turn clear/amber.
-
-
Stage 2 (Cyclization): Increase internal temperature to 140-150°C . Continue distilling off ethanol. The reaction is driven by the removal of ethanol.
-
Monitor: HPLC should show <1% of the intermediate amide (Peak usually elutes just before product).
-
-
Isolation: Cool to 60°C. Add Heptane or MTBE slowly to precipitate the product.
-
Filtration: Filter the solids and wash with cold heptane.
-
Purification (Optional): Recrystallize from Ethanol/Water (9:1) if high purity (>99.5%) is required.[2]
Module 4: Troubleshooting Logic Tree
Use this flow to diagnose issues during the experiment.
Figure 2: Logic tree for rapid diagnosis of reaction failures.
References
-
BenchChem. (2025).[2][4][5] Synthesis Protocol for 1H-Purine, 2,6,8-trimethyl- (Analogous Protocol). Retrieved from [1][2]
-
Thieme Connect. (2025).[2] Traube Synthesis and Scale-up Challenges. Houben-Weyl Methods of Organic Chemistry. Retrieved from [1][2]
-
Royal Society of Chemistry. (2025).[2] Recent advances in the synthesis of purines as precursor pharmacophores. RSC Advances. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2025).[2] Synthesis and Antiproliferative Activity of 2,6-Disubstituted Purine Derivatives. PMC Database.[2] Retrieved from [1][2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00230C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Resolving Baseline Noise in Mass Spectrometry of Purine Derivatives
A Senior Application Scientist’s Guide
Introduction: The Purine Paradox
Purine derivatives (nucleobases, nucleosides, nucleotides, and analogs like caffeine or theophylline) present a unique "double-bind" in LC-MS analysis. They are highly polar, often requiring Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reagents to retain them on a column.[1] However, these very conditions often introduce high background noise, adduct formation, and signal suppression.
This guide moves beyond basic troubleshooting to address the specific physicochemical interactions that cause baseline instability in purine analysis. It focuses on causality —understanding why the noise exists so you can engineer it out of your system.
Module 1: Chemical Noise & Contamination (The "Ghost" Peaks)
The Problem: You observe distinct, repetitive peaks or a high continuous background ("grass") that persists even without an injection.
The Mechanism: Purines are ubiquitous in biological systems, meaning "background" contamination is often endogenous (keratin from skin, dust). Furthermore, the polar mobile phases required for purines (high % acetonitrile in HILIC) are excellent at solubilizing plasticizers from labware.
Protocol 1.1: The "Zero-Volume" Isolation Test
Before blaming the column, isolate the noise source.
-
Disconnect the column. Connect the injector directly to the MS source using a PEEK union.
-
Run your gradient.
-
Result A (Clean Baseline): The noise is eluting from the column (accumulated matrix or column bleed).
-
Result B (Noisy Baseline): The noise is in the mobile phase, pump, or solvent lines.
-
Protocol 1.2: Mobile Phase Hygiene for Purines
-
The PGC Filter Trick: For ultra-trace analysis, install a small Porous Graphitic Carbon (PGC) guard cartridge between the pump and the injector. PGC is exceptionally good at trapping non-polar contaminants from solvents before they reach your sample.
-
Plasticizer Avoidance: Phthalates (m/z 391, 413) are common in HILIC solvents. distinct "ghost peaks" at regular intervals often indicate contamination from the aqueous reservoir cap or tubing. Use borosilicate glass containers only and avoid parafilm.
Module 2: Chromatographic Optimization (The "Drifting" Baseline)
The Problem: Poor retention leads to early elution in the "suppression zone" (solvent front), where unretained salts and matrix components cause baseline erraticism.
The Solution: Proper stationary phase selection. Standard C18 columns often fail to retain polar purines, leading to "co-elution" noise.
Table 1: Column Selection for Purine Analysis
| Feature | C18 (Reverse Phase) | HILIC (Amide/Silica) | Porous Graphitic Carbon (PGC) |
| Retention Mechanism | Hydrophobic interaction | Partitioning into water layer | Charge-induced dipole & hydrophobic |
| Purine Retention | Poor (requires ion-pairing) | Good | Excellent (Stereo-selective) |
| Baseline Noise Risk | Low (stable solvents) | High (long equilibration, buffer precip.) | Low (stable in RP solvents) |
| MS Compatibility | High | Medium (high salt often needed) | High (uses acidified water/ACN) |
| Best For: | Hydrophobic analogs | General polar metabolomics | Isomeric separation & dirty matrices |
Expert Insight: For purines, Porous Graphitic Carbon (PGC) (e.g., Hypercarb) is often superior to HILIC. PGC retains polar purines using standard Reverse Phase solvents (Water/ACN + Formic Acid), avoiding the high-background noise and instability associated with HILIC buffers. It is also stable at high pH (up to 14) and temperature.
Module 3: The "Suppression" Zone (Ion Source & Adducts)
The Problem: Your analyte signal is split between the protonated ion
The Mechanism: Purines are electron-rich and chelate alkali metals (Na+, K+) avidly. If your mobile phase lacks a competitive cation, trace sodium from glassware will dominate the ionization.
Protocol 3.1: The "Ammonium Flood" Strategy
Do not try to remove sodium (it's impossible). Instead, outcompete it.
-
Add Ammonium: Supplement your mobile phase (A and B) with 5–10 mM Ammonium Formate (for low pH) or Ammonium Acetate (for neutral pH).
-
The Shift: This floods the ESI droplet with
ions.-
Result: The equilibrium shifts from stable
to labile . -
In-Source Decay: The
adduct easily loses ammonia ( ) in the source, yielding the desired ion.
-
Visualization: Adduct Management Workflow
Figure 1: Decision tree for managing sodium adducts in purine analysis. By flooding the source with ammonium, you force the formation of transient adducts that decay into the target protonated ion.
Module 4: System Hygiene (Carryover & Passivation)
The Problem: Purines (especially phosphorylated nucleotides) stick to stainless steel surfaces, causing "tailing" peaks and carryover that raises the baseline in subsequent runs.
Protocol 4.1: The "Killer" Needle Wash
Standard methanol/water washes are insufficient for sticky purines. Use this aggressive wash solvent:
-
Composition: 25% Acetonitrile / 25% Methanol / 25% Isopropanol / 25% Water + 0.1% Formic Acid .
-
Logic: The IPA solubilizes hydrophobic contaminants, while the water/organic mix dissolves polar residues. The acid ensures purines are protonated and less likely to bind to metal.
Protocol 4.2: System Passivation
If you see persistent tailing or loss of phosphorylated purines (e.g., ATP, GMP):
-
Flush System: Flush the LC (without column) with 30% Phosphoric Acid in water for 30 minutes.
-
Passivate: This saturates active iron sites on the stainless steel.
-
Rinse: Flush thoroughly with water until pH is neutral.
-
Note: Many modern "bio-inert" or PEEK-lined LC systems eliminate this need.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Continuous Background | Contaminated Mobile Phase | Replace aqueous buffer; use fresh Milli-Q water. Install PGC trap column. |
| Repetitive "Ghost" Peaks | Plasticizer Leaching | Remove parafilm/plastic caps. Switch to borosilicate glass. |
| Signal Split (Na+/K+ Adducts) | Lack of competitive ions | Add 5–10 mM Ammonium Formate to Mobile Phase A & B. |
| Tailing Peaks / Carryover | Adsorption to Steel | Use "Killer" needle wash (Protocol 4.1). Passivate system with phosphoric acid. |
| Drifting Retention Time | HILIC Equilibration Issues | Switch to Porous Graphitic Carbon (PGC) column for faster equilibration. |
References
-
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science.
-
Method Development Guide for Hypercarb Columns. Thermo Fisher Scientific / HPLC.eu.
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Journal of Mass Spectrometry.
-
Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon. LCGC North America.
-
Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
Sources
Validation & Comparative
Comparative Bioactivity Guide: Caffeine vs. 8-Ethyl-2,6-dimethyl-1H-purine
Executive Summary & Compound Profile
This technical guide compares the bioactivity, physicochemical properties, and experimental applications of Caffeine (the gold standard methylxanthine) and 8-Ethyl-2,6-dimethyl-1H-purine (EDMP), a synthetic lipophilic purine analog.
While Caffeine serves as a broad-spectrum, non-selective reference compound for adenosine receptor antagonism and phosphodiesterase (PDE) inhibition, EDMP represents a class of 2,6,8-trisubstituted purines . These synthetic analogs are de-oxygenated at the 2 and 6 positions, significantly altering their electronic landscape, lipophilicity, and receptor binding kinetics compared to the xanthine scaffold.
Compound Identification
| Feature | Caffeine | 8-Ethyl-2,6-dimethyl-1H-purine (EDMP) |
| IUPAC Name | 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione | 8-Ethyl-2,6-dimethyl-1H-purine |
| Core Scaffold | Xanthine (Dioxo-purine) | Purine (De-oxygenated) |
| Substituents | 1,3,7-Trimethyl; 2,6-Dione | 2,6-Dimethyl; 8-Ethyl |
| Primary Target | Adenosine Receptors (A1, A2A), PDEs | Adenosine Receptors (High Affinity A1/A2A) |
| Lipophilicity (LogP) | ~ -0.07 (Hydrophilic/Amphiphilic) | ~ 2.5 - 3.2 (Predicted High Lipophilicity) |
| Solubility | Water soluble (approx. 20 mg/mL) | Low water solubility; requires DMSO/EtOH |
Mechanistic Comparison & Signaling Pathways[1]
Adenosine Receptor Antagonism
The primary mechanism for both compounds is the antagonism of Adenosine Receptors (ARs), specifically the A1 (Gi-coupled) and A2A (Gs-coupled) subtypes.
-
Caffeine: Acts as a competitive, non-selective antagonist with micromolar affinity (
). Its dione structure (carbonyls at 2,6) forms specific hydrogen bonds but limits hydrophobic collapse within the receptor pocket. -
EDMP: The replacement of carbonyl oxygens with methyl groups (2,6-dimethyl) and the addition of an ethyl group at position 8 drastically increases hydrophobicity. Structure-Activity Relationship (SAR) data for trisubstituted purines indicates that 8-alkyl substitutions fill a hydrophobic pocket in the AR binding site, typically enhancing affinity into the nanomolar range and often improving A1 selectivity over A2A compared to xanthines.
Phosphodiesterase (PDE) Inhibition[2][3]
-
Caffeine: A weak, non-selective PDE inhibitor. It prevents the hydrolysis of cAMP, synergizing with its A1 antagonist effect (which prevents the inhibition of AC).
-
EDMP: De-oxygenation generally reduces PDE inhibitory potency compared to the xanthine core, making EDMP a "cleaner" tool for isolating receptor-mediated effects without confounding PDE accumulation of cAMP.
Visualization: Adenosine Signaling Blockade
The following diagram illustrates the antagonistic action of both compounds on the A1 and A2A pathways.
Figure 1: Mechanism of Action. Both compounds block Adenosine receptors.[1] EDMP exhibits enhanced affinity due to hydrophobic interactions at the 8-position.
Experimental Protocols & Application Guide
Protocol: Comparative Radioligand Binding Assay
Objective: Determine the affinity (
Reagents:
-
Radioligand: [³H]-DPCPX (A1 selective antagonist, 2 nM).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM CPA (Cyclopentyladenosine).
Workflow:
-
Membrane Prep: Homogenize rat cortex in ice-cold Tris-HCl. Centrifuge at 48,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Prepare 96-well plate.
-
Add 50 µL Membrane suspension (20 µg protein).
-
Add 25 µL [³H]-DPCPX.
-
Add 25 µL Test Compound (Caffeine:
to M; EDMP: to M). -
Note: EDMP requires pre-dissolution in 100% DMSO, then dilution. Final DMSO < 1%.
-
-
Equilibrium: Incubate at 25°C for 90 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate
Protocol: Solubility & Formulation
Due to the lack of polar carbonyl groups, EDMP presents formulation challenges.
| Parameter | Caffeine Protocol | EDMP Protocol |
| Stock Solvent | Water or Saline (up to 20mM) | 100% DMSO or Ethanol (up to 50mM) |
| Working Solution | Direct dilution in media | 1:1000 dilution in media (keep DMSO < 0.1%) |
| Storage | RT or 4°C, stable | -20°C, protect from light/moisture |
Structural Logic & SAR Visualization
The enhanced bioactivity of EDMP is driven by the "Purine vs. Xanthine" substitution pattern. The 8-ethyl group targets a specific hydrophobic region in the receptor that caffeine (8-H) cannot access.
Figure 2: Structure-Activity Relationship (SAR). The transition from Caffeine to EDMP involves removing polar carbonyls and adding a lipophilic ethyl tail.
References
-
Daly, J. W., et al. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences.
-
Chang, L. C., et al. (2006). 2,6-Disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists. Journal of Medicinal Chemistry.
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists.[1][2] Handbook of Experimental Pharmacology.
-
PubChem Compound Summary. (2023). Theophylline (1,3-Dimethylxanthine) and derivatives.[1][2][3] National Library of Medicine.
Sources
Structural & Conformational Dynamics: The Syn vs. Anti Paradigm
An in-depth structural and functional comparison between 8-methyl and 8-ethyl substituted purines reveals a fascinating intersection of steric hindrance, conformational dynamics, and target-specific pharmacology. For researchers and drug development professionals, selecting the correct C8-alkyl substituent is rarely a matter of simple lipophilicity; it is a critical determinant of the nucleoside's three-dimensional geometry and its subsequent biological activity.
As a Senior Application Scientist, I have structured this guide to move beyond superficial comparisons. We will dissect the causality behind why a single methylene group difference dictates whether a purine analog acts as a potent enzyme inhibitor or loses its binding affinity entirely, supported by field-proven experimental protocols.
In naturally occurring, unsubstituted purine nucleosides (e.g., adenosine, guanosine), the glycosidic bond predominantly adopts the anti conformation . This orientation minimizes steric repulsion between the bulky purine ring and the ribose sugar.
However, introducing an alkyl group at the C8 position fundamentally alters this thermodynamic preference. Both 8-methyl and 8-ethyl substitutions create a severe steric clash with the ribose ring (specifically the O4' oxygen and the C2'/C3' protons) if the molecule attempts to remain in the anti state. To relieve this strain, the glycosidic bond rotates approximately 180 degrees, locking the molecule into the syn conformation [1].
While both substituents enforce the syn conformation, they differ significantly in their rotational degrees of freedom and van der Waals volumes, which directly impacts their behavior in tight enzymatic binding pockets.
Table 1: Physicochemical & Conformational Comparison
| Property | 8-Methyl Purines | 8-Ethyl Purines | Mechanistic Causality |
| Glycosidic Conformation | Strict Syn preference | Strict Syn preference | Steric clash between the C8-alkyl group and the ribose ring forces rotation[1]. |
| Steric Bulk (C8 Position) | Minimal (Single carbon) | Moderate (Two carbons) | The ethyl group introduces an additional methylene unit, increasing the van der Waals radius. |
| Rotational Freedom | Symmetrical, no rotamers | Restricted rotamers | The terminal methyl of the ethyl group can adopt different conformations, potentially clashing with protein backbones. |
| Lipophilicity (LogP) | Baseline increase | Higher than 8-methyl | The extra carbon increases hydrophobicity, affecting membrane permeability and desolvation penalties during binding. |
Impact on Biological Activity & Target Binding
The seemingly minor structural difference between a methyl and an ethyl group at the C8 position leads to highly divergent biological outcomes. This is best illustrated in two primary domains: enzyme inhibition and antiviral activity.
S-Adenosylmethionine Decarboxylase (AdoMetDC) Inhibition
AdoMetDC is a critical enzyme in polyamine biosynthesis. Rational drug design efforts discovered that AdoMetDC requires its ligands to bind in the syn conformation.
-
8-Methyl Substitution: Adding an 8-methyl group to AdoMet structural analogs improves inhibitory potency by 8- to 18-fold. The methyl group perfectly locks the required syn conformation without exceeding the spatial limits of the active site[2].
-
8-Ethyl Substitution: While the 8-ethyl group also successfully forces the syn conformation, its increased steric bulk causes negative clashes with the residues lining the AdoMetDC binding pocket. Consequently, 8-ethyl analogs are tolerated but exhibit significantly reduced potency compared to their 8-methyl counterparts[2][3].
Antiviral Specificity
The size of the C8 substituent also dictates which viral polymerases or kinases can accommodate the nucleoside analog:
-
Vaccinia Virus (VV): 8-Methyladenosine is a potent and highly selective inhibitor of the vaccinia virus. However, replacing the 8-methyl group with an 8-ethyl group results in a near-complete loss of anti-VV activity due to steric exclusion from the viral target's active site[4].
-
Respiratory Syncytial Virus (RSV): Conversely, 8-ethyladenosine demonstrates specific inhibition against RSV, indicating that the RSV-specific target possesses a larger, more accommodating hydrophobic pocket near the C8 position[4][5].
Structure-Activity Relationship (SAR) logic tree comparing 8-Methyl and 8-Ethyl purines.
Experimental Methodologies: Synthesis and Validation
To objectively compare these compounds in your own laboratory, you must utilize self-validating synthetic and analytical protocols. Traditional palladium-catalyzed cross-coupling requires tedious protection/deprotection steps[1]. Instead, we recommend a modern, late-stage photo-mediated Minisci reaction, which allows for direct C8-alkylation of unprotected nucleosides[5][6].
Protocol 1: Late-Stage C8-Alkylation via Photo-Mediated Minisci Reaction
This protocol leverages alkylboronic acids to generate alkyl radicals that selectively attack the electron-deficient C8 position of the purine ring.
Reagents:
-
Unprotected Purine Nucleoside (1.0 equiv)
-
Alkylating Agent: Methylboronic acid,
(for 8-methyl) OR Ethylboronic acid pinacol ester, (for 8-ethyl) (4.0 equiv) -
Photocatalyst: MesAcr (5 mol%)
-
Oxidant:
(2.0 equiv) -
Additives: TFA (1.0 equiv), Catechol (1.0 equiv)[6]
-
Solvent:
(1:1, 0.1 M)
Step-by-Step Procedure:
-
Reaction Assembly: In a transparent glass vial equipped with a magnetic stir bar, dissolve the nucleoside, alkylboronic acid/ester, MesAcr, oxidant, TFA, and catechol in the
solvent mixture. -
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can quench the radical intermediates.
-
Irradiation: Seal the vial and irradiate the mixture using an 85 W white LED light source at room temperature for 16 hours. Causality note: Catechol assists in the formation of alkyl radicals via in situ generated boronic acid catechol ester derivatives, significantly enhancing the yield of primary alkyl radicals (like ethyl)[6].
-
Quenching & Purification: Quench the reaction with saturated aqueous
. Extract with ethyl acetate, dry over , and purify via reverse-phase HPLC.
Protocol 2: Conformational Validation via 1D NOE NMR
To validate that your synthesized 8-alkyl purine has successfully shifted to the syn conformation, Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard[1].
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified 8-alkyl nucleoside in 0.5 mL of DMSO-
. -
Baseline 1H NMR: Acquire a standard 1H NMR spectrum. Self-Validation Check: The sharp singlet typically found around 8.0-8.5 ppm (the C8-H proton) must be completely absent, replaced by the corresponding methyl (~2.5 ppm) or ethyl (~2.8 ppm, ~1.3 ppm) signals.
-
NOE Irradiation: Perform a 1D NOE experiment by selectively irradiating the anomeric C1' proton (typically found around 5.8-6.2 ppm).
-
Data Interpretation:
-
In a syn conformation, the C1' proton is brought into close spatial proximity (< 5 Å) to the C8-alkyl group. You will observe a strong positive NOE enhancement on the protons of the 8-methyl or 8-ethyl group.
-
You will also observe an NOE enhancement on the purine C2 proton, confirming the purine ring has rotated over the sugar face.
-
Workflow for the late-stage synthesis and conformational validation of C8-alkyl purines.
Conclusion
The choice between an 8-methyl and an 8-ethyl substituent on a purine scaffold is a masterclass in precision drug design. While both modifications successfully hijack the molecule's thermodynamic baseline to enforce a syn conformation, the 8-ethyl group's expanded van der Waals volume often introduces fatal steric clashes in highly conserved enzymatic pockets like AdoMetDC. Conversely, this same bulk can be leveraged to achieve selectivity against specific viral targets like RSV. Understanding these mechanistic boundaries allows researchers to rationally deploy C8-alkylations to tune both conformation and target specificity.
References
-
Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection National Center for Biotechnology Information (PMC) URL:[Link]
-
Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction Nature Communications (via PMC / ResearchGate) URL:[Link]
-
New Insights into the Design of Inhibitors of Human S-Adenosylmethionine Decarboxylase: Studies of Adenine C8 Substitution in Structural Analogues of S-Adenosylmethionine Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Antiviral activity of C-alkylated purine nucleosides obtained by cross-coupling with tetraalkyltin reagents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Insights into the Design of Inhibitors of Human S-Adenosylmethionine Decarboxylase: Studies of Adenine C8 Substitution in Structural Analogues of S-Adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reference Standards for 8-Ethyl-2,6-dimethyl-1H-purine: A Comparative Purity Assessment Guide
The following guide serves as a technical comparison and validation protocol for 8-Ethyl-2,6-dimethyl-1H-purine (CAS: 863877-55-8). As this compound lacks a specific USP/EP monograph, this document outlines the de novo characterization strategy required for researchers using it as a reference standard in drug development or biological screening.
Executive Summary: The "Reference Standard" Problem
In early-stage drug discovery, "Reference Standards" are often misconstrued. For niche purine derivatives like 8-Ethyl-2,6-dimethyl-1H-purine , Certified Reference Materials (CRMs) from pharmacopeial bodies do not exist. Researchers are left with a choice: trust a vendor's Certificate of Analysis (CoA) or validate the material in-house.
This guide compares three grades of reference material strategies and provides the "Gold Standard" Self-Validating Protocol using Quantitative NMR (qNMR) and HPLC-PDA-MS.
The Compound at a Glance
-
Identity: 8-Ethyl-2,6-dimethyl-1H-purine[1]
-
CAS: 863877-55-8[1]
-
Molecular Formula: C9H12N4[2]
-
Critical Quality Attribute: Purine tautomerism (N7-H vs N9-H) and potential for co-eluting synthetic isomers (e.g., N-alkylated impurities).[3]
Comparative Analysis of Reference Standard Options
When sourcing this compound for quantitative assays (e.g., IC50 determination, metabolic stability), you generally face three options. The table below objectively compares their performance and risk profiles.
Table 1: Performance Comparison of Standard Grades
| Feature | Option A: Vendor "Tech Grade" | Option B: Re-Crystallized In-House | Option C: qNMR-Validated Primary Standard |
| Source | Commercial Chemical Vendor | Lab-Purified (Recrystallization) | Commercial Material + In-House qNMR |
| Purity Claim | >95% (Area%) | >98% (Estimated) | Absolute Purity (w/w%) |
| Traceability | None (Batch-dependent) | Process-dependent | Traceable to NIST SRM (via Internal Std) |
| Major Risk | Salt/Solvent Blindness: HPLC Area% ignores inorganic salts and residual solvents. | Loss of Material: Low yield; potential to concentrate specific impurities. | Operator Skill: Requires precise weighing and NMR expertise. |
| Suitability | Initial Hit Screening | Qualitative ID (Retention Time) | GLP Tox Studies, PK/PD, Quantitation |
| Cost Efficiency | High (Cheapest upfront) | Low (Labor intensive) | Medium (High value) |
Expert Insight: Do not rely on "Option A" for potency calculations. A vendor claim of "98% HPLC purity" often equates to only 85-90% active content by weight due to invisible water, salts, and residual solvents (DMSO/DMF) trapped in the purine lattice. Option C is the mandatory approach for high-integrity data.
The Self-Validating Protocol (Option C)
To establish your own Primary Reference Standard , you must triangulate data from three orthogonal techniques. This workflow ensures that no impurity hides behind the limitations of a single detector.
Workflow Visualization
Caption: Orthogonal purity assessment workflow. qNMR provides absolute mass balance, while HPLC profiles structural impurities.
Detailed Experimental Methodologies
Protocol 1: Absolute Purity by qNMR (The "Gold Standard")
This method determines the absolute content (w/w%) directly, bypassing the need for a reference standard of the analyte itself.
-
Principle: The molar ratio of the analyte to a certified internal standard (IS) is determined by the integration of proton signals.
-
Internal Standard Selection: Maleic Acid (Traceable to NIST SRM) or Dimethyl sulfone (DMSO2) .
-
Why? Maleic acid has a singlet at ~6.3 ppm, distinct from the purine aromatic/alkyl protons.
-
Step-by-Step Procedure:
-
Preparation: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of the Internal Standard ( ) into the same vial using a micro-balance (readability 0.001 mg). -
Solvation: Dissolve in 0.6 mL DMSO-d6 .
-
Note: DMSO is preferred over CDCl3 due to the poor solubility of purines in non-polar solvents and to prevent aggregation.
-
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse Sequence: 90° pulse.
-
Relaxation Delay (D1): 60 seconds (Crucial! Purine protons have long T1 relaxation times. Short D1 leads to underestimation).
-
Scans: 16-32.
-
-
Analysis:
-
Integrate the C2-Methyl singlet (~2.6 ppm) or C8-Ethyl triplet/quartet of the purine.
-
Integrate the IS singlet.
-
Calculate Purity (
) using the equation: (Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity)[4]
-
Protocol 2: Impurity Profiling by HPLC-UV/MS
This method identifies related substances (synthetic by-products) that qNMR might miss if they overlap spectrally.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection:
-
UV: 254 nm (Purine max) and 280 nm.
-
MS: ESI Positive Mode (Look for [M+H]+ = 177.11).
-
Critical Check: Look for the "Des-ethyl" impurity (2,6-dimethylpurine) or "N-ethyl isomers" . The 8-ethyl group is introduced via cyclization; incomplete reaction leads to distinct impurities.
Mechanistic Insight: The Tautomer Challenge
Purines exhibit annular tautomerism (N7-H
Caption: Tautomeric equilibrium can cause line broadening in NMR. Use DMSO-d6 to stabilize hydrogen bonding.
Impact on Analysis:
In
Conclusion & Recommendation
For 8-Ethyl-2,6-dimethyl-1H-purine , a commercial "Certificate of Analysis" is insufficient for critical drug development tasks.
-
For Routine Screening: Use Option A (Commercial Vendor) but assume 90% active content to avoid false negatives.
-
For IC50/Kd Determination: You MUST perform Option C (qNMR) . The presence of 5-10% residual salts or water will skew your molarity calculations, leading to erroneous potency values.
Final Verdict: The only "Reference Standard" for this compound is one you have validated yourself using qNMR against a NIST-traceable internal standard (e.g., Maleic Acid).
References
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for Quantitative NMR (qNMR). NIST.gov. [Link]
-
PubChem. Compound Summary: 8-Ethyl-2,6-dimethyl-1H-purine (CAS 863877-55-8). National Library of Medicine. [Link]
-
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis.[6] Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. [Link]
Sources
- 1. 863877-55-8|8-Ethyl-2,6-dimethyl-1H-purine|BLD Pharm [bldpharm.com]
- 2. 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl- [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identity determination and purity testing [chemcon.com]
Comparative Pharmacokinetics of Alkyl-Substituted Purine Derivatives
Executive Summary
This guide provides a technical analysis of how alkyl substitution on the purine scaffold alters pharmacokinetic (PK) parameters. Alkylation—specifically at the N-positions (N1, N3, N7, N9) or the O/S-positions (C6)—is a critical medicinal chemistry strategy used to modulate lipophilicity (LogP), enzymatic stability, and membrane permeability.
Key Insights:
-
Bioavailability: Increasing alkyl chain length or adding ester-linked alkyl groups (prodrugs) significantly enhances oral bioavailability by targeting specific transporters (e.g., PEPT1) or increasing passive diffusion.
-
Metabolic Fate: N-alkylation often blocks specific metabolic sites. For instance, N1-methylation in xanthines protects against rapid oxidation, while N9-alkylation in antiviral purines dictates activation by viral thymidine kinases.
-
Clearance: There is a non-linear relationship between alkyl chain length and clearance; while lipophilicity increases tissue distribution (
), it often increases susceptibility to hepatic oxidative dealkylation.
Structural Basis & Metabolic Mechanisms
The purine ring system is subject to two primary metabolic pressures: oxidation by Xanthine Oxidase (XO) and demethylation/oxidation by Cytochrome P450 (CYP) enzymes. The position of the alkyl group dictates the dominant pathway.
Metabolic Pathways
-
Xanthine Oxidase (XO): Preferentially targets the C2 and C8 positions. Alkylation at N7 or N9 can sterically or electronically hinder XO access, prolonging half-life.
-
CYP450 (CYP1A2/2E1): Major route for N-demethylation. Short alkyl groups (methyl/ethyl) are rapidly removed, whereas longer or branched chains (e.g., the valyl side chain in valacyclovir) are often cleaved by esterases before CYP involvement.
Visualization of Metabolic Fate
The following diagram illustrates the divergent metabolic fates based on alkyl substitution sites.
Figure 1: Divergent metabolic pathways for alkyl-substituted purines. Note the distinct roles of cytosolic (XO) vs. microsomal (CYP) enzymes.
Comparative Pharmacokinetic Data
Case Study A: The Methylxanthines (N-Alkyl Variants)
This series demonstrates the impact of N-methylation patterns on clearance and half-life. Despite structural similarity, the specific arrangement of methyl groups alters CYP1A2 affinity.
| Parameter | Caffeine (1,3,7-Trimethyl) | Theophylline (1,3-Dimethyl) | Theobromine (3,7-Dimethyl) |
| Oral Bioavailability | >99% | >99% | ~80% |
| Tmax (h) | 0.5 – 1.2 | 1.0 – 2.0 | 2.0 – 3.0 |
| Protein Binding | 36% | 40% | 15–25% |
| Vd (L/kg) | 0.6 – 0.7 | 0.45 – 0.5 | 0.6 – 0.8 |
| Half-life (t1/2) | 3 – 5 h | 8 – 9 h | 7 – 12 h |
| Major Clearance | CYP1A2 (N-demethylation) | CYP1A2 (N-demethylation) | CYP1A2 (N-demethylation) |
| Renal Excretion | <2% unchanged | ~10% unchanged | ~20% unchanged |
Data Source: Synthesized from comparative PK studies in humans [1, 2].
Analysis: The loss of the N7-methyl group (Theophylline) significantly reduces lipid solubility compared to Caffeine, resulting in a lower Volume of Distribution (Vd) but a longer half-life due to reduced clearance efficiency.
Case Study B: Antiviral Purine Analogs (Side-Chain Alkylation)
This series illustrates the "Prodrug Strategy," where alkyl/ester chains are added to the N9 position to improve absorption (via PEPT1 transporters) before being hydrolyzed to the active drug.
| Feature | Acyclovir (Parent) | Valacyclovir (Prodrug) | Famciclovir (Prodrug) |
| Substitution | N9-ethoxymethyl | L-Valyl ester of Acyclovir | Di-acetyl ester of Penciclovir |
| Bioavailability | 15 – 30% (Poor) | 54% (Enhanced) | 77% (High) |
| Active Metabolite | Acyclovir | Acyclovir | Penciclovir |
| Mechanism | Passive Diffusion | PEPT1 Transporter | Passive + Esterase |
| Cmax (µg/mL) | 0.6 (200mg dose) | 2.2 (500mg dose) | 3.3 (500mg dose) |
| Plasma t1/2 | 2.5 – 3.3 h | 2.5 – 3.3 h (as Acyclovir) | 2.0 – 2.3 h (as Penciclovir) |
| Intracellular t1/2 | ~1 h | ~1 h | 10 – 20 h |
Data Source: FDA Prescribing Information and comparative reviews [3, 4].
Analysis: Famciclovir demonstrates how increasing alkyl bulk (di-acetyl) can maximize bioavailability (77%) compared to the limited passive diffusion of Acyclovir.
Experimental Protocols
To generate the data above, rigorous self-validating protocols are required.
Protocol: Caco-2 Permeability Assay (Purine-Specific)
Objective: Determine if alkylation shifts transport from passive diffusion to carrier-mediated uptake (ENT/CNT).
Critical Nuance: Caco-2 cells naturally express ENT1/ENT2 (Equilibrative Nucleoside Transporters) but lack CNT (Concentrative) activity unless transfected.
-
Cell Culture: Seed Caco-2 cells (passage 20-40) on Transwell® polycarbonate filters (0.4 µm pore). Culture for 21 days to form differentiated monolayers (TEER > 300 Ω·cm²).[1][2][3][4][5][6][7]
-
Buffer Prep: Use HBSS pH 7.4. For purines, add 0.1% Ascorbic Acid to prevent spontaneous oxidation.
-
Dosing:
-
Apical (A) Chamber: 10 µM Test Compound + Lucifer Yellow (Integrity Marker).
-
Validation Step: Run parallel well with Acyclovir (Low Permeability Control) and Caffeine (High Permeability Control).
-
-
Inhibitor Screen (Mechanism Check):
-
Well A: Compound alone.
-
Well B: Compound + 10 µM NBMPR (ENT1 inhibitor).
-
Well C: Compound + 10 mM Gly-Sar (PEPT1 inhibitor - for valyl prodrugs).
-
-
Sampling: Collect 100 µL from Basolateral (B) side at 30, 60, 90, 120 min.
-
Analysis: LC-MS/MS quantification. Calculate
.
Protocol: Metabolic Stability (S9 vs. Microsomes)
Objective: Distinguish between CYP-mediated clearance and Xanthine Oxidase turnover.
-
System Setup:
-
System A: Human Liver Microsomes (HLM) + NADPH (Targets CYP450).
-
System B: Cytosolic Fraction (S9 without NADPH) or Purified Xanthine Oxidase (Targets XO).
-
-
Incubation:
-
Pre-incubate 1 µM test compound at 37°C for 5 min.
-
Initiate System A with 1 mM NADPH.
-
Initiate System B with buffer (XO requires no cofactor) or Hypoxanthine (as competitor control).
-
-
Quenching: At 0, 5, 15, 30, 60 min, remove aliquots into ice-cold Acetonitrile containing Tolbutamide (Internal Standard).
-
Data Logic:
-
If clearance is high in A but low in B
CYP-driven (Alkylation likely on N-methyls). -
If clearance is high in B
XO-driven (C2/C8 oxidation susceptible).
-
Experimental Workflow Diagram
Figure 2: Sequential workflow for characterizing purine derivatives. Note the parallel metabolic assays to identify enzyme specificity.
References
-
Lelo, A., et al. (1986). "Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man." British Journal of Clinical Pharmacology.
-
Miners, J.O., et al. (1985). "Gender differences in the metabolism of caffeine." Clinical Pharmacology & Therapeutics.
-
Soul-Lawton, J., et al. (1995). "Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans." Antimicrobial Agents and Chemotherapy.
-
Pue, M.A., et al. (1994). "Pharmacokinetics of famciclovir in man." Antiviral Chemistry & Chemotherapy.
-
Artursson, P., et al. (2001). "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews.
Sources
- 1. Pharmacokinetics of new antiherpetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Study of Drug Metabolism by Xanthine Oxidase [mdpi.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Technical Comparison Guide: IR Spectroscopy of 8-Ethyl-2,6-dimethyl-1H-purine
This guide provides a technical analysis of the infrared (IR) spectroscopy characteristics of 8-Ethyl-2,6-dimethyl-1H-purine . It is designed for analytical chemists and drug development researchers requiring robust identification protocols for substituted purine scaffolds.
Executive Summary
8-Ethyl-2,6-dimethyl-1H-purine is a trisubstituted purine derivative often utilized as a pharmaceutical intermediate or bioactive scaffold. Unlike its oxygenated counterparts (xanthines like caffeine or theophylline), this molecule lacks exocyclic carbonyl groups, resulting in a distinct IR spectral fingerprint.
This guide defines the characteristic absorption bands required for positive identification and compares its spectral performance against common structural analogs to ensure analytical specificity.
Core Identity Profile
-
Compound: 8-Ethyl-2,6-dimethyl-1H-purine
-
CAS Registry Number: 863877-55-8 (Representative)
-
Molecular Formula: C
H N -
Key Functional Groups: Purine Heterocycle (Aromatic), Alkyl Side Chains (Ethyl, Methyl), Secondary Amine (N-H).
Experimental Protocol: Signal Acquisition
To achieve the resolution necessary for distinguishing ethyl vs. methyl vibrational modes, the following acquisition parameters are recommended.
Sample Preparation Methods
| Method | Suitability | Protocol Notes |
| KBr Pellet | High (Gold Standard) | Mix 1-2 mg sample with 200 mg dry KBr. Press at 8-10 tons. Advantage: No spectral cutoff; excellent for resolving weak overtone bands in the 1800-2000 cm⁻¹ region. |
| ATR (Diamond) | Medium-High | Direct solid deposition. Apply high pressure clamp to ensure contact. Note: Intensity of high-wavenumber bands (N-H, C-H) may appear weaker due to depth of penetration effects ( |
Instrument Configuration
-
Spectral Range: 4000 – 400 cm⁻¹[1]
-
Resolution: 2 cm⁻¹ (Recommended) or 4 cm⁻¹ (Standard)
-
Accumulations: Minimum 32 scans (ATR) or 16 scans (KBr) to improve Signal-to-Noise (S/N) ratio for weak fingerprint bands.
Characteristic IR Bands & Assignments
The spectrum of 8-Ethyl-2,6-dimethyl-1H-purine is dominated by the interplay between the aromatic purine core and the aliphatic alkyl substituents.
Primary Diagnostic Regions
Region I: High Frequency (3500 – 2800 cm⁻¹)
This region differentiates the molecule from salts and fully substituted amines.
| Frequency (cm⁻¹) | Vibration Mode | Assignment & Causality |
| 3100 – 3400 | Broad, Medium. Indicates the presence of the imidazole ring N-H (likely N7/N9 tautomer). Broadening occurs due to intermolecular hydrogen bonding in the solid state. | |
| 2950 – 2970 | Sharp, Strong. Asymmetric stretching of the methyl groups at C2 and C6. | |
| 2920 – 2935 | Sharp, Medium. Characteristic of the Ethyl group at C8. Distinguishes this compound from methyl-only analogs (e.g., 2,6-dimethylpurine). | |
| 2850 – 2870 | Sharp, Medium. Symmetric stretching modes. |
Region II: Double Bond & Ring Region (1700 – 1500 cm⁻¹)
Crucial for purity assessment: Absence of Carbonyls.
| Frequency (cm⁻¹) | Vibration Mode | Assignment & Causality |
| 1650 – 1750 | ABSENT. A flat baseline here is critical. Any peak suggests oxidation or contamination with xanthine derivatives (e.g., caffeine). | |
| 1580 – 1620 | Strong, Sharp. Skeletal vibrations of the pyrimidine/imidazole fused ring system. The "Purine Breathing" modes. | |
| 1500 – 1550 | Medium. In-plane bending (Scissoring) of the amine, coupled with ring vibrations. |
Region III: Fingerprint & Alkyl Bending (1480 – 600 cm⁻¹)
Specific identification of the substitution pattern.
| Frequency (cm⁻¹) | Vibration Mode | Assignment & Causality |
| 1450 – 1470 | Medium. Diagnostic for the Ethyl group. Methyl-only purines lack this specific band intensity or show it at slightly different frequencies. | |
| 1375 – 1380 | Strong, Sharp. The classic methyl deformation. Presence confirms C2/C6 methylation. | |
| 800 – 1000 | Ring Breathing | Variable. Skeletal deformation modes specific to the 2,6,8-substitution pattern. |
Comparative Performance Analysis
To validate the identity of 8-Ethyl-2,6-dimethyl-1H-purine, it must be distinguished from its closest structural analogs.
Table 1: Spectral Differentiation Matrix
| Feature | 8-Ethyl-2,6-dimethyl-1H-purine | Caffeine (1,3,7-Trimethylxanthine) | 2,6-Dimethylpurine |
| C=O Stretch (1650-1700) | None (Aromatic Ring) | Very Strong (Dione structure) | None |
| Aliphatic C-H | Complex (Methyl + Ethyl bands) | Simple (Methyl only) | Simple (Methyl only) |
| N-H Stretch | Present (3100-3400) | None (Fully substituted N) | Present |
| Ethyl Marker (~1460) | Present (CH₂ Scissor) | Absent | Absent |
| Primary Utility | Scaffold / Intermediate | CNS Stimulant / Standard | Reference Analog |
Performance Insight
-
Vs. Caffeine: The most common error is confusing purine bases with xanthines. The complete absence of the carbonyl band at 1700 cm⁻¹ is the definitive "Pass/Fail" criterion for 8-Ethyl-2,6-dimethyl-1H-purine.
-
Vs. 2,6-Dimethylpurine: The ethyl group introduces methylene (
) stretching (~2930 cm⁻¹) and scissoring (~1460 cm⁻¹) modes that are superimposed on the methyl signals. In 2,6-dimethylpurine, the aliphatic region is cleaner, dominated solely by methyl doublets.
Identification Logic Workflow
The following decision tree illustrates the logical process for confirming the compound's identity using IR data.
Figure 1: Step-by-step spectral analysis workflow for validating 8-Ethyl-2,6-dimethyl-1H-purine.
References
-
Willits, C. H., et al. (1955). "Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives."[1] Journal of the American Chemical Society. Link
-
NIST Chemistry WebBook. (2025). "Infrared Spectra of Purine Derivatives (General)." National Institute of Standards and Technology.[2] Link
-
Specac Application Notes. (2017). "Interpreting Infrared Spectra: Distinguishing Alkyl Substituents." Link
-
Krishnakumar, V., & Ramasamy, R. (2008). "Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of 2,6-diamino purine." Spectrochimica Acta Part A. Link
Sources
Benchmarking 8-Ethyl-2,6-dimethyl-1H-purine: A Strategic Guide to Potency Validation
The following guide is structured as a high-level technical directive for researchers and drug development professionals. It assumes the compound 8-Ethyl-2,6-dimethyl-1H-purine is being evaluated as a pharmacological candidate, primarily within the Adenosine Receptor (AR) or Phosphodiesterase (PDE) modulator class, given its structural homology to 8-substituted xanthines and purines.
Executive Summary & Pharmacological Context
8-Ethyl-2,6-dimethyl-1H-purine represents a specific structural class of purine derivatives. Chemically, it is an isostere of 8-ethyltheophylline, lacking the carbonyl oxygens at positions 2 and 6 but retaining the methyl substitutions.
In the landscape of medicinal chemistry, this scaffold is predominantly associated with Adenosine Receptor Antagonism (A1/A2A) and Phosphodiesterase (PDE) Inhibition . To objectively benchmark this compound, it must be evaluated against "Gold Standard" inhibitors that define the upper and lower bounds of potency in these pathways.
This guide provides the experimental framework to position 8-Ethyl-2,6-dimethyl-1H-purine against established market leaders, ensuring data generated is robust, reproducible, and publication-ready.
Mechanism of Action (MOA) & Pathway Logic
To validate potency, we must first map the signaling pathway. The primary hypothesis for 8-substituted purines is the blockade of G-protein coupled Adenosine Receptors (preventing cAMP modulation) or the direct inhibition of PDE (preventing cAMP hydrolysis).
Visualization: The Adenosine-cAMP Signaling Axis
The following diagram illustrates the dual-potential intervention points for the compound.
Figure 1: Putative Mechanism of Action. The compound acts as a competitive antagonist at the Adenosine Receptor or an inhibitor of PDE, modulating cAMP levels.
Benchmarking Landscape: The Competitor Matrix
To establish the "Potency Tier" of 8-Ethyl-2,6-dimethyl-1H-purine, it must be screened alongside the following controls. These are selected based on structural similarity (xanthines) and functional selectivity.
Table 1: Comparative Inhibitor Profile
| Compound Name | Target Class | Potency Benchmark (Ki / IC50) | Role in Study |
| 8-Ethyl-2,6-dimethyl-1H-purine | Test Candidate | To Be Determined | Primary Analyte |
| CGS-15943 | Non-selective AR Antagonist | Ki: ~3–5 nM (A2A) | High-Potency Control (Non-xanthine) |
| ZM-241385 | Selective A2A Antagonist | Ki: < 1 nM (A2A) | Selectivity Control |
| DPCPX | Selective A1 Antagonist | Ki: ~0.4 nM (A1) | Selectivity Control |
| Theophylline | Non-selective AR / PDE | Ki: ~10 µM / IC50: ~500 µM | Low-Potency / Structural Reference |
| Rolipram | PDE4 Inhibitor | IC50: ~1 µM | PDE Specificity Control |
Analytic Insight: If 8-Ethyl-2,6-dimethyl-1H-purine exhibits a Ki < 100 nM, it enters the "Lead Optimization" tier. If Ki > 10 µM, it remains a low-affinity scaffold similar to caffeine.
Experimental Protocols: Self-Validating Systems
To ensure Trustworthiness , the following protocols utilize internal controls and ratiometric data to eliminate batch-to-batch variance.
Protocol A: Radioligand Binding Assay (Affinity - Ki)
This assay defines the binding constant, independent of downstream signaling.
Objective: Determine the equilibrium dissociation constant (Ki) of the test compound displacing [³H]-ZM-241385 (for A2A) or [³H]-DPCPX (for A1).
-
Membrane Preparation: Use HEK293 cells stably expressing human Adenosine A2A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Total Binding: Membrane + [³H]-Ligand (2 nM).
-
Non-Specific Binding (NSB): Membrane + [³H]-Ligand + Excess unlabeled CGS-15943 (10 µM).
-
Test Arms: Membrane + [³H]-Ligand + 8-Ethyl-2,6-dimethyl-1H-purine (Concentration curve: 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Equilibrium: Incubate for 90 minutes at 25°C to ensure equilibrium is reached (critical for accurate Ki).
-
Filtration: Rapid vacuum filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
-
Calculation: Use the Cheng-Prusoff equation:
Where [L] is radioligand concentration and Kd is its dissociation constant.
Protocol B: TR-FRET cAMP Functional Assay (Efficacy - IC50)
This assay confirms if binding leads to functional inhibition.
Objective: Measure the inhibition of NECA-stimulated cAMP accumulation.
-
Cell Seeding: CHO-K1 cells expressing A2A receptors (2,000 cells/well in 384-well plate).
-
Stimulation: Treat cells with EC80 concentration of NECA (agonist) to stimulate cAMP production.
-
Treatment: Add serial dilutions of 8-Ethyl-2,6-dimethyl-1H-purine and reference inhibitors (ZM-241385).
-
Detection: Add TR-FRET lysis buffer containing Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody.
-
Mechanism:[1] High endogenous cAMP competes with labeled cAMP, decreasing the FRET signal.
-
-
Readout: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).
Workflow Visualization
The following DOT diagram outlines the logical flow of the benchmarking campaign, ensuring no "dead-end" data is generated.
Figure 2: Logical Workflow for Potency Validation. This decision tree prevents resource wastage on inactive compounds.
Data Interpretation & Reporting Standards
When publishing your comparison, avoid qualitative terms like "strong" or "weak." Use the Selectivity Index (SI) .
-
Formula:
-
Application: If 8-Ethyl-2,6-dimethyl-1H-purine has a Ki of 50 nM for A2A and 5000 nM for A1, the SI is 100.
-
SI > 100: Highly Selective (Clinical Candidate potential).
-
SI < 10: Non-selective (Tool compound).
-
Expected Outcome: Based on the 2,6-dimethyl substitution pattern, this compound is expected to show intermediate potency (Ki: 100–1000 nM) but potentially unique metabolic stability compared to xanthines. If it outperforms CGS-15943 (Ki < 3 nM), it represents a significant novel scaffold.
References
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. Link
-
Ongini, E., et al. (1999). Selectivity of the A2A Adenosine Receptor Antagonist ZM-241385. Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Daly, J. W., et al. (1985). Structure-Activity Relationships for N6-Substituted Adenosines at a Brain A1-Adenosine Receptor. Journal of Medicinal Chemistry. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
Sources
Safety Operating Guide
8-Ethyl-2,6-dimethyl-1H-purine: Safe Handling & Disposal Protocol
[1][2]
Part 1: Executive Safety Directive (Immediate Action)
8-Ethyl-2,6-dimethyl-1H-purine (CAS: 863877-55-8) is a specialized purine derivative often used in pharmacological research.[1][2] Due to the limited toxicological data available for this specific isomer, the Precautionary Principle must be applied. Treat this compound as a potential bioactive agent with unknown systemic toxicity.[2][3]
Core Disposal Rule:
-
ALWAYS segregate as Hazardous Chemical Waste for high-temperature incineration.[3]
Part 2: Hazard Profiling & Risk Assessment[4]
Before disposal, you must understand the chemical behavior to select the correct waste stream.[2][3]
| Parameter | Specification | Operational Implication |
| Chemical Structure | Purine scaffold (Heterocyclic aromatic organic) | High thermal stability; requires high-temp incineration (>850°C) for complete destruction.[1][2] |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Low/Mod water solubility | Likely to be found in organic solvent waste streams (HPLC waste, stock solutions).[2] |
| Bioactivity | Analog to methylxanthines (e.g., Theophylline) | Potential adenosine receptor antagonist.[1][2][3] Assumed toxic to aquatic life.[2][3][4] |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep away from nitric acid or perchlorates in waste storage.[1][3] |
| Waste Class (RCRA) | Not P- or U-listed specifically | Classify as "Hazardous Waste due to Toxicity (Characteristic)" unless proven otherwise.[1][2] |
Expert Insight: While specific LD50 data for the 8-ethyl derivative is sparse, structurally similar compounds (methylated purines) can exhibit CNS stimulation and respiratory effects.[1][2] Therefore, we utilize the "Assumed High Hazard" protocol for all waste handling.[2][3]
Part 3: Disposal Decision Logic (Visualization)[1][2]
The following decision tree outlines the segregation logic for 8-Ethyl-2,6-dimethyl-1H-purine based on its physical state in your workflow.
Figure 1: Segregation logic for 8-Ethyl-2,6-dimethyl-1H-purine waste streams. Ensure correct solvent compatibility.
Part 4: Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Pure Substance)
Applicability: Expired stock, synthesis yield, spill cleanup powder.[2]
-
Container Selection: Use a chemically compatible, wide-mouth container (HDPE or Amber Glass).[1][2][3] Do not use metal cans if the substance is potentially acidic (unlikely for purines, but best practice).[1][2][3]
-
Transfer:
-
Labeling:
-
Storage: Cap tightly. Store in the "Solid Toxic" satellite accumulation area until EHS pickup.[2][3]
Protocol B: Disposal of Liquid Waste (Solutions)
Applicability: HPLC effluent, mother liquor, reaction mixtures.[2]
-
Solvent Identification: Determine the primary solvent carrier.[1][2][3]
-
Segregation:
-
Concentration Note: If the concentration of the purine is high (>1%), note this on the waste tag, as it may alter the incineration profile required by the disposal facility.[2][3]
Protocol C: Handling Spills
Immediate response to accidental release.[1]
-
Evacuate & Ventilate: If a large amount of dry powder is airborne, evacuate the immediate area to allow dust to settle.[2][3]
-
PPE: Wear N95 or P100 respiratory protection if outside a hood.[1][2][3]
-
Dry Spill:
-
Wet Spill:
-
Decontamination: Wipe the surface with 10% bleach solution followed by water to degrade any trace biological activity, then clean with ethanol.[2][3]
Part 5: Regulatory Compliance & Documentation
To ensure audit-readiness (EPA/OSHA/Local EHS), adhere to the following:
-
Waste Codes (US RCRA):
-
Since 8-Ethyl-2,6-dimethyl-1H-purine is not explicitly listed, use the codes for the solvent carrier (e.g., D001 for Ignitable Methanol) or D000 (Not Listed - Toxic Characteristic) if testing confirms toxicity.[1][2]
-
Best Practice: Label as "Non-Regulated Hazardous Waste" if RCRA status is ambiguous, but manage it with the strictness of a listed waste.[2][3]
-
-
Inventory Tracking: Deduct the disposed amount from your laboratory's chemical inventory system to maintain accurate tracking of "Chemicals of Interest."[3]
References
-
National Institute of Standards and Technology (NIST). (2023).[1][2][3] 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl- (Structural Analog Data). NIST Chemistry WebBook, SRD 69.[2][3] [Link][1][2][7][8]
-
PubChem. (2023).[1][2][3] Purine Compound Summary & Safety Data.[1][2][3][9][10] National Center for Biotechnology Information.[1][2][3] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1][3][Link][1][2]
Sources
- 1. 1H-Purine-2,6-dione, 7-(2-(diethylamino)ethyl)-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | C13H22ClN5O2 | CID 28328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purine - Wikipedia [en.wikipedia.org]
- 3. eurofinsus.com [eurofinsus.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1H-Purine-2,6-dione, 3,7-dihydro-8-(hydroxymethyl)-1,3-dimethyl- [webbook.nist.gov]
- 8. 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl- [webbook.nist.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 8-Ethyl-2,6-dimethyl-1H-purine
For Researchers, Scientists, and Drug Development Professionals
This guide is built upon the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Safety Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[2][3]
I. Hazard Assessment and Risk Mitigation
A thorough risk assessment is the cornerstone of safe laboratory practice and must be conducted before any new experiment involving 8-Ethyl-2,6-dimethyl-1H-purine.[4] This involves evaluating the specific procedures to be performed, the quantities of the substance being used, and the potential for exposure through inhalation, ingestion, or skin contact.
Key Potential Hazards:
-
Oral Toxicity: Similar purine derivatives are classified as toxic if swallowed.[1]
-
Skin Sensitization: May cause allergic skin reactions upon contact.[1]
-
Eye Irritation: The solid, powder form of similar chemicals can cause eye irritation.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][4]
II. Personal Protective Equipment (PPE) Selection and Use
The following PPE is recommended for all procedures involving 8-Ethyl-2,6-dimethyl-1H-purine. These recommendations are the minimum standard; specific tasks may require additional or more robust protection.[5][6]
A. Primary Engineering Controls
Whenever possible, engineering controls should be the primary means of exposure reduction.
-
Chemical Fume Hood: All work with 8-Ethyl-2,6-dimethyl-1H-purine, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7]
B. Essential Personal Protective Equipment
The following table summarizes the essential PPE for handling 8-Ethyl-2,6-dimethyl-1H-purine.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[4][5] | Protects eyes from splashes, dust, and flying particles.[1] |
| Skin and Body Protection | A fully buttoned, properly fitting laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a significant splash risk.[1][8] | Prevents skin contact with the chemical, which may cause irritation or allergic reactions.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving may be necessary for extended procedures or when handling higher concentrations.[1][5] | Prevents direct skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator is necessary.[1][6][9] | Minimizes the inhalation of dust or aerosols. A full respiratory protection program, including fit-testing, is required if respirators are used.[6] |
| Footwear | Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[6] | Provides a barrier against chemical splashes and physical hazards. |
C. PPE Donning and Doffing Procedure
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Mask or Respirator (if required): Secure the ties or elastic bands.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Goggles/Face Shield: Remove from the back of the head.
-
Gown/Lab Coat: Unbutton and roll it inside-out as you remove it.
-
Mask or Respirator (if required): Remove by the straps without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]
III. Operational Plan for Safe Handling
A systematic approach to handling 8-Ethyl-2,6-dimethyl-1H-purine is essential to minimize exposure.
Preparation:
-
Designated Area: Establish a designated area within the laboratory for handling this compound.[11]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid chemical spills.
Handling:
-
Avoid Dust and Aerosols: Handle the solid material carefully to avoid creating dust.[1]
-
No Personal Items: Do not eat, drink, or smoke in the handling area.[1]
-
Use Appropriate Tools: Use spatulas or other appropriate tools for transferring the solid.
-
Hand Washing: Always wash hands thoroughly after handling the substance, even if gloves were worn.[7]
IV. Disposal Plan
All waste generated from handling 8-Ethyl-2,6-dimethyl-1H-purine must be considered hazardous waste unless determined otherwise by a formal hazard assessment.
Waste Segregation and Collection:
-
Solid Waste: Place all contaminated solid waste, including used PPE (gloves, disposable lab coats), weigh boats, and contaminated paper towels, into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing 8-Ethyl-2,6-dimethyl-1H-purine in a compatible, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "8-Ethyl-2,6-dimethyl-1H-purine."
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[12]
V. Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Prevent the spread of the spill.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Clean-up: For a small solid spill, carefully sweep up the material and place it in a sealed container for disposal. For a liquid spill, use an absorbent material from the spill kit.
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[7]
VI. Visualization of PPE Selection Workflow
Caption: PPE selection workflow for handling 8-Ethyl-2,6-dimethyl-1H-purine.
VII. References
-
NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. (2025, November 25).
-
Personal protective equipment for handling 8-Ethynyl-9h-purine - Benchchem.
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
-
6 - SAFETY DATA SHEET. (2009, September 22).
-
Personal protective equipment (PPE) helps to minimize exposure to hazards that cause serious workplace injuries and illness.
-
Essential Safety and Handling Protocols for 3,6-Dimethyl-3H-purine - Benchchem.
-
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl.
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA.
-
SAFETY DATA SHEET - Merck Millipore.
-
• SAFETY DATA SHEET - Sigma-Aldrich.
-
SDS - Spectrum Chemical.
-
OSHA Chemical Hygiene Plan Requirements | A Detailed Guide - CloudSDS.
-
PPE Minimum Standards | Environmental Health & Safety - Mizzou.
-
3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety.
-
Material Safety Data Sheet - Purine, 99% - Cole-Parmer.
-
Purine - Safety Data Sheet - ChemicalBook.
-
Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA.
-
SAFETY DATA SHEET - Fisher Scientific.
-
0073 - Hazardous Substance Fact Sheet.
-
Personal Protective Equipment - StatPearls - NCBI Bookshelf - NIH.
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration.
-
Personal Protective Equipment Selection Guide.
-
Personal Protective Equipment (PPE) 101 - CDC.
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
-
• SAFETY DATA SHEET - Sigma-Aldrich.
-
Laboratory waste - | Staff Portal - Karolinska Institutet.
-
DISPOSAL OF LABORATORY WASTE GUIDE - University of Auckland.
-
Pharmaceuticals | Special Issue : Purine and Its Derivatives - MDPI.
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- 2. mastercontrol.com [mastercontrol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
